Clorprenaline D7
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UNAVHCQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Clorprenaline D7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist, Clorprenaline. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.
Introduction to Clorprenaline and its Deuterated Analog
Clorprenaline is a synthetic compound that acts as a selective agonist for β2-adrenergic receptors. This activity leads to the relaxation of smooth muscle, particularly in the bronchi, making it a subject of interest in respiratory research. In analytical and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte by compensating for variations during sample preparation and analysis. This compound, in which seven hydrogen atoms have been replaced by deuterium, serves this critical role in mass spectrometry-based assays. The isotopic purity of this standard is a key parameter that directly impacts the accuracy of quantitative results.
Isotopic Purity of Commercially Available this compound
The isotopic purity of this compound is a critical specification provided by various chemical suppliers. This data is typically determined by mass spectrometry and indicates the percentage of the deuterated compound relative to its unlabeled counterpart and other partially deuterated species. A summary of the isotopic purity from several suppliers is presented in the table below.
| Supplier | Isotopic Purity Specification | Other Purity Data |
| WITEGA Laboratorien | >99.5 atom% D | >99.0% HPLC Purity |
| CDN Isotopes | 99 atom % D | - |
| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0 | ≥98% Chemical Purity |
Experimental Determination of Isotopic Purity
The determination of the isotopic purity of this compound is primarily accomplished using mass spectrometry (MS), often coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC).
General Experimental Protocol
While specific instrument parameters may vary, the general workflow for determining the isotopic purity of this compound by LC-MS/MS is as follows:
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Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
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Chromatographic Separation: The solution is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate this compound from any potential impurities. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
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Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of beta-agonists.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor the precursor and product ions of both Clorprenaline and this compound.
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Data Analysis: The isotopic purity is calculated by comparing the peak areas of the mass transitions corresponding to the deuterated and non-deuterated forms of the molecule. The relative abundance of the ion corresponding to the fully deuterated species (d7) is compared to the ion corresponding to the unlabeled species (d0) and any partially deuterated species (d1-d6).
Experimental Workflow Diagram
Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.
Clorprenaline Signaling Pathway
Clorprenaline exerts its biological effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.
Canonical β2-Adrenergic Receptor Signaling Pathway
The binding of Clorprenaline to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.
Signaling Pathway Diagram
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
An In-depth Technical Guide to the Synthesis and Labeling of Clorprenaline D7
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of Clorprenaline D7. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This guide outlines a plausible synthetic route, detailed experimental protocols, and relevant data, compiled and extrapolated from existing chemical literature and supplier information.
Introduction
Clorprenaline (1-(2-chlorophenyl)-2-isopropylaminoethanol) is a β2-adrenergic receptor agonist known for its bronchodilator properties.[1][2] Isotopic labeling, specifically with deuterium, is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of seven deuterium atoms in the isopropyl moiety of Clorprenaline (this compound) creates a stable, heavy-isotope version of the molecule. This allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry, providing higher accuracy and precision in determining the concentration of the unlabeled drug in biological matrices.
This guide details a feasible synthetic pathway for this compound, commencing from commercially available precursors. The proposed core of the synthesis involves the reductive amination of 2-amino-1-(2-chlorophenyl)ethanol with deuterated acetone (acetone-d6).
Quantitative Data
The following table summarizes the key physicochemical and isotopic properties of the final product, this compound, based on data from various chemical suppliers.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-chlorophenyl)-2-(isopropyl-d7-amino)ethanol | |
| Molecular Formula | C₁₁H₉D₇ClNO | |
| Molecular Weight | 220.75 g/mol | |
| CAS Number | 2748354-86-9 | |
| Isotopic Purity | ≥98 atom % D | |
| HPLC Purity | ≥98% | |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Storage Conditions | 2-8°C | [3] |
Proposed Synthetic Pathway and Experimental Protocols
The proposed synthesis of this compound is a two-step process starting from the precursor 2-amino-1-(2-chlorophenyl)ethanol. This precursor can be synthesized from 2'-aminoacetophenone. The labeling is achieved in the final step using deuterated acetone.
Diagram of the Proposed Synthetic Workflow
Caption: A flowchart illustrating the proposed multi-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol (Precursor)
The synthesis of the key intermediate, 2-amino-1-(2-chlorophenyl)ethanol, can be achieved from 2'-aminoacetophenone.
1.1. Synthesis of 2-Amino-1-(2-chlorophenyl)ethanone
This step involves the halogenation of 2'-aminoacetophenone, followed by amination. A general procedure for the synthesis of similar compounds involves the reaction of the corresponding acetophenone with a brominating agent, followed by displacement of the bromide with an amine source.[4]
1.2. Reduction to 2-Amino-1-(2-chlorophenyl)ethanol
The ketone functionality in 2-amino-1-(2-chlorophenyl)ethanone is then reduced to a hydroxyl group to yield the desired amino alcohol precursor.
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Reaction: Reduction of a ketone to a secondary alcohol.
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Reagents:
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2-Amino-1-(2-chlorophenyl)ethanone
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Sodium borohydride (NaBH₄) or a similar reducing agent.
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Methanol or ethanol as the solvent.
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General Protocol:
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Dissolve 2-amino-1-(2-chlorophenyl)ethanone in methanol and cool the solution in an ice bath.
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Slowly add sodium borohydride portion-wise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench it by the slow addition of water.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Synthesis and Labeling of this compound via Reductive Amination
This final step introduces the deuterated isopropyl group onto the primary amine of the precursor. Reductive amination is a highly efficient method for this transformation.
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Reaction: Reductive amination of a primary amine with a ketone.
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Reagents:
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2-Amino-1-(2-chlorophenyl)ethanol
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Acetone-d6 (deuterated ketone)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
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1,2-Dichloroethane (DCE) or another suitable aprotic solvent.
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Acetic acid (catalytic amount).
-
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Proposed Experimental Protocol:
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To a stirred solution of 2-amino-1-(2-chlorophenyl)ethanol (1.0 eq) in 1,2-dichloroethane, add acetone-d6 (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purification
The crude this compound can be purified using standard techniques such as column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar solvent system. The purity of the final product should be confirmed by HPLC, and the isotopic incorporation and structure confirmed by mass spectrometry and NMR spectroscopy.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key reactants, intermediates, and the final product.
Caption: Diagram showing the logical progression from starting material to the final deuterated product.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of Clorprenaline D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist Clorprenaline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Physical and Chemical Data
This compound is the deuterium-labeled version of Clorprenaline, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Clorprenaline in biological matrices by mass spectrometry.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value (this compound) | Value (this compound Hydrochloride) |
| Chemical Name | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethan-1-ol | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethanol hydrochloride |
| Molecular Formula | C₁₁H₉D₇ClNO | C₁₁H₉D₇ClNO · HCl |
| Molecular Weight | 220.75 g/mol [1] | 257.21 g/mol [2] |
| CAS Number | 2748354-86-9[3] | Not explicitly available |
| Appearance | Solid[3] | Crystalline solid[4] |
| Melting Point | Data not available | Estimated: 162-167 °C (for non-deuterated Clorprenaline HCl) |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in Chloroform | Soluble in PBS (pH 7.2): 10 mg/mL (for non-deuterated Clorprenaline HCl), Soluble in DMSO: 1 mg/mL (for non-deuterated Clorprenaline HCl) |
| Isotopic Purity | >99.5 atom% D | >99% deuterated forms (d1-d7) |
| Chemical Purity | ≥98% | >99.0% (HPLC) |
Experimental Protocols
Determination of Melting Point (Thiele Tube Method)
A precise melting point for this compound has not been published. The following is a standard protocol for melting point determination.
Methodology:
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A small, powdered sample of this compound is packed into a capillary tube, sealed at one end.
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The capillary tube is attached to a thermometer.
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The assembly is placed in a Thiele tube containing mineral oil.
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The Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
Determination of Boiling Point (Distillation Method)
A boiling point for this compound has not been reported. A standard laboratory procedure for determining the boiling point of a liquid is outlined below. Given that this compound is a solid at room temperature, this method would be applicable if the compound is stable at its boiling point.
Methodology:
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A small quantity (e.g., 5 mL) of the substance is placed in a round-bottom flask with boiling chips.
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A distillation apparatus is assembled with a condenser and a collection flask.
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A thermometer is positioned so that the bulb is just below the side arm of the distillation head.
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The flask is heated gently.
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The temperature at which the liquid boils and a stable temperature is observed on the thermometer during distillation is recorded as the boiling point.
Determination of Aqueous Solubility (Shake-Flask Method)
Quantitative solubility data for this compound is not available. The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.
Methodology:
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An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer) in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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The solution is filtered to remove any undissolved solid.
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The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound.
Signaling Pathway
Clorprenaline, the parent compound of this compound, is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic signaling pathway, which is crucial for its bronchodilator effects.
References
Technical Guide: Clorprenaline D7 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to Clorprenaline D7, a deuterated analog of the β2-adrenergic receptor agonist, Clorprenaline. This document is intended to serve as a detailed reference for researchers utilizing this compound as an internal standard in quantitative analyses or in other research applications.
Product Information and Specifications
This compound is a stable isotope-labeled version of Clorprenaline, designed for use as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Clorprenaline. The deuterium labeling provides a distinct mass difference, allowing for accurate differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound, compiled from various suppliers.
| Property | Value |
| Chemical Name | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethan-1-ol |
| Synonyms | (±)-Clorprenaline-d7, Isoprophenamine-d7 |
| Molecular Formula | C₁₁H₉D₇ClNO |
| Molecular Weight | 220.75 g/mol |
| CAS Number | 2748354-86-9 |
| Appearance | Solid |
| Storage Conditions | -20°C, protected from light and moisture |
| Stability | ≥ 4 years when stored properly |
Analytical Specifications
The purity and isotopic enrichment of this compound are critical for its function as an internal standard. The data presented below is typical for commercially available this compound.
| Parameter | Specification |
| Chemical Purity | ≥98% (typically >99% by HPLC) |
| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₇); ≤1% d₀ |
| Deuterium Incorporation | ≥99.5 atom% D |
Experimental Protocols
Detailed, specific analytical methods for a commercially supplied reference standard like this compound are often proprietary. However, this section outlines the general and widely accepted methodologies for determining the chemical and isotopic purity of deuterated compounds.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of pharmaceutical compounds and reference standards.
Principle: The method separates the main compound from any impurities based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Representative Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute all components. For example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection: UV at a wavelength where the chromophore of Clorprenaline absorbs maximally (e.g., 220 nm).
-
Sample Preparation: A solution of this compound is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
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Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC Purity Determination.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the definitive technique for determining the isotopic enrichment of a labeled compound.
Principle: LC-MS separates the analyte from the matrix and then measures the mass-to-charge ratio (m/z) of the ions. By analyzing the ion chromatograms for the deuterated and non-deuterated forms of the molecule, the isotopic purity can be accurately calculated.
Representative Protocol:
-
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
LC Conditions: Similar to the HPLC method described above, to achieve chromatographic separation.
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Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Full scan over a mass range that includes the molecular ions of both Clorprenaline and this compound (e.g., m/z 200-250).
-
Resolution: High resolution (>10,000) to accurately distinguish between the different isotopologues.
-
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
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Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the unlabeled (d₀) and the deuterated (d₇) species.
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Integrate the peak areas for each isotopologue.
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Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
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Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) if necessary.
-
Caption: Workflow for Isotopic Purity by LC-MS.
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium labels, as well as providing an independent measure of isotopic purity.
Principle: ¹H NMR (Proton NMR) can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. ²H NMR (Deuterium NMR) can directly detect the deuterium atoms, confirming their location.
Representative Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
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¹H NMR Analysis:
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A standard ¹H NMR spectrum is acquired.
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The integrals of the remaining proton signals in the isopropyl group are compared to the integrals of protons in the non-deuterated parts of the molecule (e.g., the aromatic protons). The reduction in the integral value corresponds to the degree of deuteration.
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²H NMR Analysis:
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A ²H NMR spectrum is acquired.
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A signal should be observed at the chemical shift corresponding to the isopropyl group, confirming the location of the deuterium labels.
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Mechanism of Action: β2-Adrenergic Receptor Signaling
Clorprenaline is a β2-adrenergic receptor agonist.[1] It exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
Commercial Suppliers and Technical Guide for Clorprenaline D7 Analytical Standard
For researchers, scientists, and drug development professionals requiring high-purity Clorprenaline D7 for analytical purposes, a number of reputable commercial suppliers offer this deuterated internal standard. This guide provides an in-depth overview of available products, their technical specifications, and relevant experimental methodologies.
Commercial Availability
This compound is available from several specialized chemical suppliers. The product is typically sold as a neat solid or in solution. The following table summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities | Storage Conditions |
| LGC Standards | Clorprenaline Hydrochloride-D7 | 2748354-86-9 | C₁₁H₉D₇ClNO · HCl | 257.21 | - | 2.5 mg, 10 mg, 25 mg | - |
| WITEGA Laboratorien | Clorprenaline-D7 | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | >99.0% (HPLC), >99.5 atom% D | 10 mg, 25 mg, 50 mg | 2-8°C[1] |
| Cayman Chemical | (±)-Clorprenaline-d7 | 2748354-86-9 | C₁₁H₉ClD₇NO | 220.7 | ≥98% (Clorprenaline), ≥99% deuterated forms (d₁-d₇) | - | -20°C[2] |
| CDN Isotopes | (±)-Clorprenaline-d7 (iso-propyl-d7) | N/A | - | 220.75 | 99 atom % D | 5 mg, 10 mg | Room temperature[3] |
| Pharmaffiliates | (±)-Clorprenaline-d7 (iso-propyl-d7) | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | - | - | 2-8°C Refrigerator[4] |
| HPC Standards | D7-Clorprenaline solution | 2748354-86-9 | - | - | Concentration: 100 µg/ml in Acetonitrile | 1x1ml | - |
| Supelco (Sigma-Aldrich) | Clorprenaline-(isopropyl-d7) | - | - | - | Analytical Standard | 10 mg | - |
| Toronto Research Chemicals (TRC) | (±)-Clorprenaline-d7 (iso-propyl-d7) | - | - | - | - | - | - |
| Clearsynth | (±)-Clorprenaline-d7 (iso-propyl-d7) | 3811-25-4 (unlabelled) | - | - | High Quality | - | - |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[2]
General Protocol for LC-MS/MS Analysis
A common application for this compound is the quantification of Clorprenaline in biological matrices like plasma, serum, or tissue samples. The following is a generalized protocol:
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Sample Preparation:
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A known amount of this compound internal standard is spiked into the biological sample.
-
Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Clorprenaline and this compound are monitored. The selection of these transitions is crucial for the specificity of the method and requires optimization on the specific mass spectrometer being used.
-
-
Signaling Pathway
Clorprenaline is a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), it initiates a signaling cascade.
Caption: Clorprenaline activates the β2-adrenergic receptor, leading to the production of cAMP and subsequent cellular responses.
Experimental Workflow
The general workflow for the quantification of an analyte using a deuterated internal standard like this compound in an LC-MS/MS experiment is depicted below.
Caption: A typical workflow for quantitative analysis using an internal standard with LC-MS/MS.
References
- 1. Clorprenaline-D7 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 2748354-86-9) [witega.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clorprenaline Hydrochloride-D7 | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Mass Spectra of Clorprenaline and Clorprenaline D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric profiles of the β2-adrenergic agonist Clorprenaline and its deuterated analog, Clorprenaline D7. Understanding the fragmentation patterns of these compounds is essential for their identification and quantification in various matrices, with this compound serving as an ideal internal standard in bioanalytical studies. This document outlines the key mass spectral data, proposes fragmentation pathways, and provides a comprehensive experimental protocol for their analysis.
Introduction to Clorprenaline and its Deuterated Analog
Clorprenaline is a sympathomimetic amine used as a bronchodilator.[1] Its chemical structure, 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, features a secondary amine and a hydroxyl group, which are key determinants of its mass spectrometric behavior.[1] For quantitative analysis, stable isotope-labeled internal standards are indispensable. This compound, where the seven hydrogen atoms on the isopropyl group are replaced by deuterium, is a commonly used internal standard for this purpose.[2] This substitution results in a predictable mass shift of +7 Da (Daltons), allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.
Comparative Mass Spectral Data
The mass spectra of Clorprenaline and this compound were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key fragments and their relative abundances are summarized in the table below. The data for Clorprenaline is sourced from the NIST Mass Spectrometry Data Center, as provided in the PubChem database.[3] The fragmentation data for this compound is inferred based on the known fragmentation of Clorprenaline and the location of the deuterium labels on the isopropyl group.
| Ion Description | Proposed Fragment Structure | Clorprenaline (m/z) | This compound (m/z) | Mass Shift (Da) |
| Molecular Ion [M] | C₁₁H₁₆ClNO | 213/215 | 220/222 | +7 |
| Alpha-cleavage fragment | [CH(CH₃)NHCH(CH₃)₂]⁺ | 72 | 79 | +7 |
| Benzylic fragment | [C₇H₆ClO]⁺ | 141/143 | 141/143 | 0 |
| Fragment from loss of water | [C₁₁H₁₄ClN]⁺ | 195/197 | 202/204 | +7 |
| Isopropyl cation | [CH(CH₃)₂]⁺ | 43 | 49 | +6 |
| Tropylium-like ion | [C₇H₇]⁺ | 91 | 91 | 0 |
| Chlorophenyl fragment | [C₆H₄Cl]⁺ | 111/113 | 111/113 | 0 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.
Fragmentation Pathways
The fragmentation of Clorprenaline and its deuterated analog is primarily driven by the cleavage of the C-C bond alpha to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. This results in the formation of a stable iminium ion. For Clorprenaline, this is observed as the base peak at m/z 72. In this compound, due to the seven deuterium atoms on the isopropyl group, this fragment is shifted to m/z 79.
Another significant fragmentation involves the cleavage of the benzylic C-C bond, leading to a fragment containing the chlorophenyl ring. Dehydration (loss of H₂O) from the molecular ion is also a probable fragmentation pathway.
The following diagram illustrates the proposed major fragmentation pathway for Clorprenaline:
Experimental Protocols
The following is a representative experimental protocol for the analysis of Clorprenaline and this compound by GC-MS.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of Clorprenaline and this compound in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in methanol.
-
Sample Extraction (from biological matrix):
-
To 1 mL of sample (e.g., urine, plasma), add a known amount of this compound internal standard.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).
-
Wash the SPE cartridge with water and then with a low-polarity organic solvent.
-
Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-450) and/or Selected Ion Monitoring (SIM). For SIM mode, monitor the characteristic ions for Clorprenaline (e.g., m/z 72, 141) and this compound (e.g., m/z 79, 141).
The workflow for a typical quantitative analysis is depicted below:
Conclusion
The mass spectra of Clorprenaline and its deuterated analog, this compound, exhibit predictable and distinct fragmentation patterns. The primary fragmentation pathway involves alpha-cleavage, resulting in a characteristic base peak that is shifted by +7 Da in the deuterated standard. This clear mass shift allows for the reliable use of this compound as an internal standard for accurate quantification. The experimental protocol provided herein offers a robust framework for the analysis of these compounds in various research and drug development settings.
References
The Kinetic Isotope Effect in Action: A Technical Guide to the Enhanced Stability of Deuterium-Labeled Clorprenaline (D7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of deuterium labeling on the metabolic stability of Clorprenaline D7. Deuterium substitution at key metabolic sites can significantly alter the pharmacokinetic profile of a drug by leveraging the kinetic isotope effect (KIE). This guide outlines the theoretical basis for this enhanced stability, presents a hypothetical metabolic pathway for Clorprenaline, and provides a detailed experimental protocol for a comparative in vitro metabolic stability study. The anticipated results are summarized in clear, quantitative tables, and the underlying scientific principles and workflows are visualized through diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the design and development of next-generation therapeutic agents with improved metabolic properties.
Introduction: The Promise of Deuterium Labeling
In the pursuit of optimizing drug efficacy and safety, medicinal chemists are increasingly turning to the strategic incorporation of deuterium, a stable isotope of hydrogen. The replacement of hydrogen with deuterium at metabolically vulnerable positions within a drug molecule can lead to a significant reduction in the rate of metabolic clearance. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes.
Clorprenaline, a β2-adrenergic receptor agonist, is used as a bronchodilator.[1] Like many small molecule drugs, its therapeutic window and dosing regimen are influenced by its rate of metabolism. The deuterated analog, this compound, in which seven hydrogen atoms on the isopropyl group are replaced with deuterium, is hypothesized to exhibit enhanced metabolic stability. This guide explores the scientific rationale behind this hypothesis and provides a framework for its experimental validation.
Proposed Metabolic Pathway of Clorprenaline
While a definitive metabolic map for Clorprenaline is not extensively published, its structure as a phenethylamine derivative suggests that it likely undergoes metabolism via pathways common to other β2-adrenergic agonists. The primary routes of metabolism are anticipated to be mediated by CYP enzymes, particularly CYP2D6 and CYP3A4, which are known to metabolize structurally related compounds. The isopropyl moiety of Clorprenaline represents a likely site of initial oxidation, a metabolic "soft spot," making it an ideal target for deuterium labeling.
The proposed primary metabolic reactions for Clorprenaline include:
-
N-dealkylation: Removal of the isopropyl group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.
-
Oxidation: Oxidation of the secondary alcohol to a ketone.
Deuteration of the isopropyl group, as in this compound, is expected to significantly retard the N-dealkylation pathway and potentially other oxidative processes involving this part of the molecule.
The Deuterium Kinetic Isotope Effect (KIE) on this compound Stability
The substitution of hydrogen with deuterium at the isopropyl group of Clorprenaline is anticipated to have a pronounced effect on its metabolic stability due to the KIE. The C-D bond has a lower vibrational frequency and a lower zero-point energy compared to the C-H bond. Consequently, the activation energy required to cleave a C-D bond during a metabolic reaction is higher. This increased energetic barrier leads to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. By fortifying the metabolically labile isopropyl group, the overall rate of Clorprenaline metabolism is expected to decrease, leading to a longer half-life and potentially improved pharmacokinetic properties.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following protocol details a standard in vitro assay using human liver microsomes to compare the metabolic stability of Clorprenaline and this compound.
4.1. Materials and Reagents
-
Clorprenaline and this compound (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an appropriate internal standard (e.g., a structurally related compound not metabolized by the same enzymes)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator shaker set at 37°C
-
Centrifuge
-
LC-MS/MS system
4.2. Experimental Workflow
4.3. Assay Procedure
-
Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the microsomes in potassium phosphate buffer. Prepare working solutions of Clorprenaline, this compound, and control compounds in the buffer.
-
Incubation: In a 96-well plate, combine the microsomal solution with the compound working solutions. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
Protein Precipitation: After the final time point, vortex the quench plate and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
4.4. Data Analysis
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line is used to determine the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:
t½ = 0.693 / k
Anticipated Quantitative Data
The following tables summarize the hypothetical data that would be generated from the described in vitro metabolic stability assay, illustrating the expected increase in stability for this compound.
Table 1: Percentage of Parent Compound Remaining Over Time
| Time (min) | Clorprenaline (% remaining) | This compound (% remaining) |
| 0 | 100 | 100 |
| 5 | 85 | 95 |
| 15 | 60 | 85 |
| 30 | 35 | 70 |
| 60 | 10 | 45 |
Table 2: Calculated In Vitro Metabolic Stability Parameters
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Clorprenaline | 25 | 27.7 |
| This compound | 75 | 9.2 |
Conclusion
The strategic deuteration of Clorprenaline at the metabolically susceptible isopropyl group is a promising strategy to enhance its metabolic stability. The principles of the kinetic isotope effect provide a strong theoretical foundation for the anticipated slower rate of metabolism of this compound compared to its non-deuterated analog. The detailed experimental protocol outlined in this guide offers a robust framework for the in vitro validation of this hypothesis. The expected outcome of such studies, as illustrated by the hypothetical data, is a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for this compound. These findings would provide compelling evidence for the potential of deuterium labeling to improve the pharmacokinetic profile of Clorprenaline, ultimately leading to a more effective and safer therapeutic agent. This approach serves as a valuable paradigm for the broader application of deuterium chemistry in modern drug discovery and development.
References
The Pharmacokinetics of Clorprenaline: A Technical Guide for Researchers
An In-depth Examination of Clorprenaline's Journey Through the Body and the Role of Deuterated Standards in its Quantification
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of clorprenaline, a beta-2 adrenergic agonist. It is intended for researchers, scientists, and professionals in drug development. The document covers the absorption, distribution, metabolism, and excretion (ADME) of clorprenaline, with a particular focus on the analytical methodologies used for its quantification in biological matrices. A key aspect of this guide is the role of Clorprenaline D7, a deuterated internal standard, in achieving accurate and reliable pharmacokinetic data through mass spectrometry-based bioanalysis. This guide also details experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of the scientific principles and techniques involved.
Introduction
Clorprenaline is a sympathomimetic amine that acts as a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions such as asthma.[1] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing regimens, ensuring efficacy, and minimizing potential adverse effects. This guide synthesizes the available information on clorprenaline's pharmacokinetics and provides a framework for its investigation.
Pharmacokinetic Profile of Clorprenaline
The journey of a drug through the body is typically characterized by four main processes: absorption, distribution, metabolism, and excretion (ADME). While specific quantitative pharmacokinetic parameters for clorprenaline are not extensively available in public literature, this section outlines the expected profile based on its classification and available metabolic data.
Absorption
The route of administration significantly influences the rate and extent of drug absorption. The onset of action for clorprenaline hydrochloride is reported to be within 15 to 30 minutes after administration, with peak effects observed at approximately one to two hours. The duration of action typically lasts for 4 to 6 hours.
Distribution
Following absorption into the systemic circulation, clorprenaline is distributed to various tissues and organs. As a beta-2 adrenergic agonist, it has a high affinity for beta-2 receptors, which are abundant in the smooth muscle cells of the bronchi.[2]
Metabolism
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. A study on the metabolism of clorprenaline in swine identified the major metabolic pathways as hydroxylation, glucuronidation, and sulphate conjugation.[3] These reactions increase the water solubility of the drug, facilitating its excretion. Two phase I and seven phase II metabolites have been detected.[3]
Excretion
The metabolites of clorprenaline, being more water-soluble, are primarily excreted from the body through the kidneys in the urine.
Quantitative Pharmacokinetic Data
Precise pharmacokinetic parameters are crucial for drug development and regulatory submissions. Due to the limited availability of public data for clorprenaline, the following tables are presented as templates to illustrate how such data would be structured. These tables would typically be populated with data from preclinical studies in animal models (e.g., rats, dogs) and clinical trials in humans.
Table 1: Pharmacokinetic Parameters of Clorprenaline in Beagle Dogs (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |
| t½ (Elimination Half-life) | h | Data not available |
| CL/F (Apparent Clearance) | L/h/kg | Data not available |
| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |
Table 2: Pharmacokinetic Parameters of Clorprenaline in Sprague-Dawley Rats (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |
| t½ (Elimination Half-life) | h | Data not available |
| CL/F (Apparent Clearance) | L/h/kg | Data not available |
| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |
The Role of this compound in Bioanalysis
Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in modern bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a deuterated analog of clorprenaline, where seven hydrogen atoms have been replaced by deuterium atoms. This substitution makes it chemically identical to clorprenaline but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
Key advantages of using this compound as an internal standard include:
-
Compensation for Matrix Effects: It co-elutes with the analyte, experiencing similar ion suppression or enhancement, thus correcting for these matrix-related interferences.
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, and reconstitution is mirrored by the internal standard, ensuring the analyte-to-internal standard ratio remains constant.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method.
Experimental Protocols
This section provides a representative, detailed methodology for a pharmacokinetic study of clorprenaline in a preclinical animal model, followed by a bioanalytical method for the quantification of clorprenaline in plasma using LC-MS/MS with this compound as an internal standard.
It is important to note that the following protocol is a generalized representation based on standard practices for similar compounds, as a specific, detailed protocol for clorprenaline is not publicly available.
In-Vivo Study: Pharmacokinetics in Beagle Dogs
-
Animal Model: Six healthy male beagle dogs, weighing between 10-12 kg, are used. The animals are fasted overnight before drug administration.
-
Dose Administration: Clorprenaline is administered orally at a dose of 5 mg/kg.
-
Blood Sampling: Blood samples (approximately 2 mL) are collected from the cephalic vein into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Clorprenaline in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 600 µL of extraction solvent (e.g., ethyl acetate/hexane, 80:20 v/v) and vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate clorprenaline from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both clorprenaline and this compound.
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway of clorprenaline and the workflow of a typical pharmacokinetic study.
References
Methodological & Application
Application Note: Quantitative Analysis of Clorprenaline in Urine by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Clorprenaline in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Clorprenaline D7, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and sample cleanup. This method is suitable for research, clinical, and forensic toxicology applications.
Introduction
Clorprenaline is a beta-adrenergic agonist that has been investigated for its bronchodilator properties. Due to its potential for misuse as a growth-promoting agent in livestock and as a performance-enhancing substance, sensitive and specific methods for its detection and quantification in biological matrices such as urine are essential. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. The incorporation of a deuterated internal standard, like this compound, is critical for mitigating ion suppression or enhancement effects inherent in complex matrices like urine, thereby ensuring reliable quantification.[1] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Clorprenaline in urine.
Experimental
Materials and Reagents
-
Clorprenaline standard (analytical grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
β-glucuronidase from E. coli
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity or equivalent)
-
Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole or equivalent) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 100 mm, 2.6 µm)
Sample Preparation
-
To 1 mL of urine sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 50 µL of β-glucuronidase and 1 mL of 0.05 M acetate buffer (pH 5.2).[4]
-
Vortex and incubate at 37°C overnight for enzymatic hydrolysis.[4]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 1 M acetic acid and then with 6 mL of methanol.
-
Elute the analytes with 6 mL of a mixture of ethyl acetate and 32% ammonia (97:3 ratio).
-
Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for Clorprenaline and this compound would need to be optimized. Based on the structure, likely transitions are:
-
Clorprenaline: Precursor ion [M+H]+ → Product ions
-
This compound: Precursor ion [M+H]+ → Product ions
-
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | 88 - 102% |
Table 2: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Clorprenaline | To be determined | To be determined | 100 | To be optimized |
| To be determined | To be determined | 100 | To be optimized | |
| This compound | To be determined | To be determined | 100 | To be optimized |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of Clorprenaline (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution of 1 µg/mL in methanol.
-
Prepare calibration standards by spiking blank urine with the appropriate working standard solutions to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL) in the same manner.
Protocol 2: Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of Clorprenaline and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x) to fit the calibration curve.
-
Determine the concentration of Clorprenaline in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Clorprenaline analysis.
Caption: Logical relationship of the analytical method components.
Caption: Simplified beta-adrenergic signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Clorprenaline in urine. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix effects. The sample preparation procedure is effective in removing interferences and concentrating the analyte. This method is well-suited for high-throughput analysis in various laboratory settings.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Clorprenaline-D7 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 2748354-86-9) [witega.de]
- 4. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Determination of Clorprenaline in Pork Tissue by LC-MS/MS using Clorprenaline-D7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a β2-adrenergic agonist, has been illicitly used in livestock farming to promote lean muscle growth, posing potential health risks to consumers.[1] Regulatory bodies in many countries have banned its use in food-producing animals, necessitating sensitive and reliable analytical methods for monitoring its residues in edible tissues. This application note describes a robust and accurate method for the quantitative determination of clorprenaline in pork tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clorprenaline-D7 as a deuterated internal standard. The use of an isotopic internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[2][3]
Experimental Protocol
This protocol outlines the procedure for the extraction, purification, and LC-MS/MS analysis of clorprenaline in pork tissue.
Materials and Reagents
-
Clorprenaline standard
-
Clorprenaline-D7 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
β-glucuronidase/arylsulfatase enzyme solution
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Ultrapure water
Sample Preparation
-
Homogenization: Weigh 2.0 g of homogenized pork tissue into a 50 mL polypropylene centrifuge tube.[4][5]
-
Internal Standard Spiking: Spike the sample with a known concentration of Clorprenaline-D7 internal standard solution.
-
Enzymatic Hydrolysis: Add 8 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours (or overnight) to release conjugated clorprenaline.
-
Protein Precipitation & Extraction: After cooling to room temperature, add 10 mL of acetonitrile. Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction (Defatting): Transfer the supernatant to a new tube. Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer. Repeat this step for effective removal of lipids.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Cleanup (Alternative to LLE)
For cleaner extracts, an SPE step can be incorporated after enzymatic hydrolysis and initial extraction.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by ultrapure water.
-
Loading: Load the supernatant from the initial extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute the analytes with a suitable solvent, such as 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.
LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both clorprenaline and Clorprenaline-D7 for confirmation and quantification.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of β-agonists, including clorprenaline, in pork tissue using LC-MS/MS. The use of a deuterated internal standard like Clorprenaline-D7 is expected to yield similar or improved results.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/kg | |
| Recovery | 70 - 115% | |
| Linearity (r²) | > 0.99 | |
| Intra-day Precision (RSD) | < 15% | |
| Inter-day Precision (RSD) | < 15% |
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of clorprenaline in pork tissue.
Caption: Workflow for Clorprenaline detection in pork.
Signaling Pathway (Not Applicable)
The detection of a chemical residue in a tissue sample does not involve a biological signaling pathway in the context of the analytical method itself. Therefore, a signaling pathway diagram is not applicable to this protocol. The experimental workflow diagram provides the relevant logical relationship for this application.
References
- 1. Preparation of Fe2O3-Clorprenaline/Tetraphenylborate Nanospheres and Their Application as Ion Selective Electrode for Determination of Clorprenaline in Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
Application Note and Protocol for Clorprenaline Analysis Using a Deuterated Standard
This document provides a detailed methodology for the quantitative analysis of Clorprenaline in biological matrices, specifically plasma and urine, using a deuterated internal standard. The protocol is intended for researchers, scientists, and professionals in the field of drug development and analysis. The use of a stable isotope-labeled internal standard, such as Clorprenaline-d7, is crucial for correcting matrix effects and ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Introduction
Clorprenaline is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. Accurate determination of its concentration in biological samples is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique for such analyses due to its high sensitivity and specificity.[3] The incorporation of a deuterated internal standard that co-elutes with the analyte provides the most effective means to compensate for variations during sample preparation and instrumental analysis.[1][2] This application note details robust sample preparation protocols using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the efficient recovery of Clorprenaline from complex biological matrices.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Clorprenaline and similar analytes using LC-MS/MS with a deuterated internal standard. The data is compiled from various studies and represents expected performance characteristics of the described methods.
| Parameter | Matrix | Method | Value | Reference |
| Linearity (R²) | Plasma, Urine | LC-MS/MS | > 0.99 | |
| Recovery | Milk | LC-MS/MS | 84.9 – 106.9% | |
| Intra-day Precision (RSD%) | Milk | LC-MS/MS | < 11.2% | |
| Inter-day Precision (RSD%) | Milk | LC-MS/MS | < 11.2% | |
| Limit of Detection (LOD) | Milk | LC-MS/MS | 0.014 – 0.033 ng/g | |
| Limit of Quantification (LOQ) | Milk | LC-MS/MS | 0.035 – 0.070 ng/g |
Experimental Protocols
Detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are provided below. The choice of method may depend on the specific matrix, required sample throughput, and available equipment.
Protocol 1: Solid-Phase Extraction (SPE) for Clorprenaline in Urine
This protocol is designed for the extraction of Clorprenaline from urine samples using a polymeric reversed-phase SPE sorbent.
Materials:
-
Clorprenaline certified reference material
-
Clorprenaline-d7 internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Urine samples
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add 20 µL of Clorprenaline-d7 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 4.0).
-
Vortex for 30 seconds.
-
For conjugated forms of Clorprenaline, enzymatic hydrolysis with β-glucuronidase may be required prior to this step.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Clorprenaline in Plasma
This protocol describes a liquid-liquid extraction procedure suitable for plasma samples.
Materials:
-
Clorprenaline certified reference material
-
Clorprenaline-d7 internal standard (IS)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Deionized water
-
Plasma samples
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 20 µL of Clorprenaline-d7 internal standard solution.
-
Add 100 µL of 1 M ammonium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Solid-Phase Extraction (SPE) workflow for Clorprenaline analysis in urine.
References
Application Note: A UPLC-Q-TOF MS Method for the High-Resolution Quantification of Clorprenaline in Swine Urine Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of Clorprenaline in swine urine using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS). Clorprenaline, a beta-agonist, has been illicitly used as a growth promoter in livestock.[1][2] This method employs Clorprenaline-D7, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3] The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to optimized UPLC and Q-TOF MS instrument parameters for high-resolution, accurate-mass data acquisition. This method is suitable for residue analysis and pharmacokinetic studies.
Introduction
Clorprenaline is a beta-adrenergic agonist used therapeutically as a bronchodilator.[4] However, due to its anabolic effects that promote muscle growth, it has been illegally used in livestock farming to increase lean meat yield. Regulatory bodies worldwide monitor for residues of such compounds in animal products to ensure food safety.
UPLC-Q-TOF MS has become a primary technique for analyzing veterinary drug residues due to its high sensitivity, selectivity, and the ability to provide exact mass measurements, which aids in unambiguous compound identification. The use of a stable isotope-labeled (SIL) internal standard, such as Clorprenaline-D7, is the gold standard for quantitative mass spectrometry. The SIL internal standard co-elutes with the analyte and exhibits identical chemical behavior during extraction and ionization, thereby compensating for potential variations and ensuring reliable quantification.
This document provides a detailed protocol for the extraction and analysis of Clorprenaline from swine urine, establishing a method with high throughput and accuracy.
Experimental Protocols
Materials and Reagents
-
Clorprenaline standard (Sigma-Aldrich or equivalent)
-
Clorprenaline-D7 internal standard (WITEGA Laboratorien or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ammonium acetate
-
β-glucuronidase/sulfatase enzyme solution (from Helix pomatia)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for beta-agonist extraction from urine.
-
Sample Hydrolysis:
-
Pipette 5 mL of swine urine into a centrifuge tube.
-
Add 25 µL of Clorprenaline-D7 internal standard solution (1 µg/mL).
-
Add 2 mL of ammonium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Vortex the mixture and incubate at 40°C for 2 hours to deconjugate metabolites.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the analytes with 5 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid).
-
UPLC-Q-TOF MS Conditions
The following parameters are a starting point and should be optimized for the specific instrument used.
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 95 5 8.0 0.4 10 90 9.0 0.4 10 90 9.1 0.4 95 5 | 12.0 | 0.4 | 95 | 5 |
-
Mass Spectrometer: Waters Xevo G2-S QTof or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Range: 50-1000 m/z
-
Acquisition Mode: MSE (This mode acquires low-energy precursor ion data and high-energy fragment ion data in a single run, providing both quantitative and qualitative information).
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the UPLC-Q-TOF MS method. These values are representative and should be confirmed during method validation.
| Parameter | Clorprenaline | Clorprenaline-D7 (IS) |
| Chemical Formula | C₁₁H₁₆ClNO | C₁₁H₉D₇ClNO |
| Exact Mass | 213.0920 | 220.1346 |
| Precursor Ion [M+H]⁺ (m/z) | 214.0993 | 221.1419 |
| Key Fragment Ions (m/z) | 196.0888, 154.0782 | 203.1314, 154.0782 |
| Retention Time (tR) | ~4.5 min | ~4.5 min |
| Linearity Range | 0.1 - 50 µg/kg | N/A |
| Correlation Coefficient (R²) | >0.995 | N/A |
| LOD (µg/kg) | 0.05 | N/A |
| LOQ (µg/kg) | 0.15 | N/A |
| Accuracy (% Recovery) | 92% - 108% | N/A |
| Precision (%RSD) | <15% | N/A |
Diagrams and Workflows
The diagrams below illustrate the experimental workflow and the logical arrangement of the analytical instrumentation.
Caption: Experimental workflow from sample preparation to final data reporting.
References
- 1. Analysis of beta-agonist residues in bovine hair: Development of a UPLC-MS/MS method and stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Clorprenaline-D7 in Food Matrices for Food Safety Testing
Introduction
Clorprenaline is a β-adrenergic agonist that has been used as a veterinary drug to promote lean muscle growth in livestock. However, its use in food-producing animals is banned in many countries due to potential risks to human health. To ensure food safety and compliance with regulations, sensitive and reliable analytical methods are required for the detection of clorprenaline residues in food products of animal origin. Clorprenaline-D7, a deuterated analog of clorprenaline, serves as an ideal internal standard for isotope dilution mass spectrometry methods, providing accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1]
This application note details a robust and sensitive method for the extraction and quantification of Clorprenaline-D7 in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.
Principle
This method involves the extraction of Clorprenaline-D7 from homogenized food samples, followed by a clean-up step to remove interfering matrix components, and subsequent analysis by LC-MS/MS. Quantification is achieved by comparing the response of the target analyte to a known concentration of an internal standard. While this protocol focuses on Clorprenaline-D7 as the analyte for method validation purposes, in a real-world scenario, Clorprenaline would be the target analyte and Clorprenaline-D7 would be the internal standard.
Materials and Reagents
-
Standards: Clorprenaline-D7 analytical standard
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Disodium EDTA, Tris-HCl buffer
-
Solid Phase Extraction (SPE): C18 cartridges
-
Sample Preparation: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of Clorprenaline-D7 in methanol at a concentration of 1 mg/mL. From this stock, prepare working standard solutions at various concentrations by serial dilution with methanol/water (1:1, v/v).
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and achieving desired sensitivity.[2] A generic procedure for animal tissue (e.g., liver, muscle) is outlined below. For different matrices, the protocol may need optimization.
-
Homogenization: Weigh 5 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard (in a real analysis, this would be Clorprenaline-D7, but for this protocol's purpose, we assume we are quantifying D7 itself).
-
Extraction:
-
Add 10 mL of Tris-HCl buffer (pH 7.4) containing 0.1 M disodium EDTA.
-
Vortex for 1 minute.
-
Add 20 mL of acetonitrile.
-
Homogenize for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Clean-up - Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5% B, ramp to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, and equilibrate for 2.9 min. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of Clorprenaline-D7 standard. Precursor ion will be [M+H]+. Product ions will be selected based on abundance. |
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific matrix and instrumentation.
Table 2: Method Performance Parameters (Representative)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) - Intra-day | < 10% |
| Precision (RSD%) - Inter-day | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the determination of Clorprenaline-D7 in food samples.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of Clorprenaline-D7 in food matrices. The detailed sample preparation protocol ensures effective removal of matrix interferences, leading to accurate and precise results. This method can be readily implemented in food safety laboratories for routine monitoring of clorprenaline residues. Further validation should be performed for each specific food matrix to ensure compliance with regulatory requirements.
References
Application Notes and Protocols for Clorprenaline-D7 in Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Clorprenaline-D7 as an internal standard in the quantitative analysis of Clorprenaline in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Clorprenaline is a beta-2 adrenergic receptor agonist that has been investigated for its bronchodilator properties. Accurate quantification of Clorprenaline in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Clorprenaline-D7, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This document outlines the preparation of spiking solutions of Clorprenaline and a fixed concentration of Clorprenaline-D7 to construct a calibration curve for the accurate determination of Clorprenaline in plasma samples.
Quantitative Data Summary
The following tables summarize the recommended concentrations for the preparation of calibration curve standards and quality control samples.
Table 1: Preparation of Clorprenaline Calibration Curve Standards
| Calibration Level | Concentration of Clorprenaline (ng/mL) | Volume of Clorprenaline Stock (µL) | Volume of Blank Plasma (µL) | Final Volume (µL) |
| 1 | 0.1 | 1 | 999 | 1000 |
| 2 | 0.5 | 5 | 995 | 1000 |
| 3 | 1.0 | 10 | 990 | 1000 |
| 4 | 5.0 | 50 | 950 | 1000 |
| 5 | 10.0 | 100 | 900 | 1000 |
| 6 | 25.0 | 250 | 750 | 1000 |
| 7 | 50.0 | 500 | 500 | 1000 |
| 8 | 100.0 | 1000 | 0 | 1000 |
*This table assumes a Clorprenaline stock solution of 100 ng/mL.
Table 2: Preparation of Quality Control (QC) Samples
| QC Level | Concentration of Clorprenaline (ng/mL) | Volume of Clorprenaline Stock (µL) | Volume of Blank Plasma (µL) | Final Volume (µL) |
| Low | 0.3 | 3 | 997 | 1000 |
| Medium | 7.5 | 75 | 925 | 1000 |
| High | 75.0 | 750 | 250 | 1000 |
*This table assumes a Clorprenaline stock solution of 100 ng/mL.
Table 3: Recommended Stock and Working Solution Concentrations
| Solution | Analyte | Concentration | Solvent |
| Primary Stock Solution | Clorprenaline | 1 mg/mL | Methanol |
| Working Stock Solution | Clorprenaline | 100 ng/mL | Methanol:Water (1:1) |
| Internal Standard Stock | Clorprenaline-D7 | 1 mg/mL | Methanol |
| Internal Standard Working Solution | Clorprenaline-D7 | 10 ng/mL | Methanol:Water (1:1) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Clorprenaline Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Clorprenaline standard and dissolve it in 1 mL of methanol.
-
Clorprenaline Working Stock Solution (100 ng/mL): Dilute the primary stock solution 1:10,000 with a methanol:water (1:1, v/v) solution.
-
Clorprenaline-D7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Clorprenaline-D7 and dissolve it in 1 mL of methanol.
-
Clorprenaline-D7 Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution 1:100,000 with a methanol:water (1:1, v/v) solution. This working solution will be spiked into all samples (calibration standards, QCs, and unknown samples).
Preparation of Calibration Curve and QC Samples in Plasma
-
Prepare a series of calibration standards by spiking blank plasma with the Clorprenaline working stock solution to achieve the final concentrations outlined in Table 1.
-
Prepare QC samples at low, medium, and high concentrations as detailed in Table 2.
-
To 100 µL of each calibration standard, QC sample, and unknown plasma sample, add 10 µL of the Clorprenaline-D7 internal standard working solution (10 ng/mL).
Sample Preparation: Protein Precipitation
-
To each 110 µL sample (plasma + internal standard), add 330 µL of ice-cold acetonitrile.
-
Vortex the samples for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Parameters
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Clorprenaline: Precursor Ion > Product Ion (To be determined empirically) Clorprenaline-D7: Precursor Ion > Product Ion (To be determined empirically) |
Note: The specific MRM transitions and collision energies for Clorprenaline and Clorprenaline-D7 should be optimized by infusing the individual standard solutions into the mass spectrometer.
Visualizations
Caption: Experimental workflow for preparing calibration curves.
Caption: Simplified signaling pathway of Clorprenaline.[1]
References
Application Notes and Protocols for the Use of Clorprenaline D7 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a beta-agonist, is utilized in veterinary medicine. Its residue in animal-derived food products is a significant concern for food safety and regulatory bodies worldwide. To ensure accurate and reliable quantification of clorprenaline and related compounds like clenbuterol in complex matrices such as animal tissues and urine, stable isotope-labeled internal standards are indispensable. Clorprenaline D7, a deuterated analog of clorprenaline, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to enhanced precision and accuracy in residue analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in the analysis of veterinary drug residues in animal-derived matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the quantitative performance data from various studies utilizing a stable isotope-labeled internal standard, such as this compound, for the analysis of clenbuterol in different animal-derived matrices.
Table 1: Performance Characteristics of Clenbuterol Analysis in Meat and Liver
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 10 ng/kg | Meat, Liver | [2] |
| Limit of Quantification (LOQ) | 15 ng/kg | Meat, Liver | [2] |
| Recovery | 63 ± 7% | Meat, Liver |
Table 2: Performance Characteristics of Clenbuterol Analysis in Beef Sausages
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 5 pg/g | Beef Sausage | |
| Lower Limit of Quantification (LLOQ) | 10 pg/g | Beef Sausage | |
| Recovery | 95.70 - 100.40% | Beef Sausage | |
| Intra-day RSD% | 0.99 - 2.10% | Beef Sausage | |
| Inter-day RSD% | 0.54 - 2.34% | Beef Sausage |
Table 3: Performance Characteristics of Clenbuterol Analysis in Urine
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Urine | |
| Accuracy | 93.1 - 98.7% | Urine | |
| Precision (RSD%) | 1.26 - 8.99% | Urine |
Experimental Protocols
Protocol 1: Analysis of Clenbuterol in Animal Tissue (Meat, Liver) using LC-MS/MS
This protocol describes the extraction, clean-up, and analysis of clenbuterol residues in animal tissues using this compound as an internal standard.
1. Materials and Reagents
-
Clenbuterol analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Hydrochloric acid (HCl)
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges: C18 and Strong Cation Exchange (SCX)
2. Sample Preparation
-
Homogenization: Homogenize 5 g of tissue sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 20 mL of 0.1 M HCl.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up (C18):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
-
SPE Clean-up (SCX):
-
Condition an SCX SPE cartridge with 5 mL of methanol.
-
Dilute the eluate from the C18 step with 10 mL of 0.1 M HCl.
-
Load the diluted eluate onto the SCX cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Clenbuterol: m/z 277 -> 203 (quantifier), m/z 279 -> 205 (qualifier)
-
This compound: (adjust based on specific mass of the standard)
-
Protocol 2: Analysis of Clenbuterol in Beef Sausages using LC-MS/MS
This protocol outlines a method for the determination of clenbuterol in a fatty matrix like beef sausage.
1. Materials and Reagents
-
Clenbuterol analytical standard
-
This compound internal standard solution (e.g., 50 ng/mL)
-
Hexane, tert-butyl methyl ether
-
Hydrochloric acid (HCl, 1 M), Potassium hydroxide (5 M)
-
Acetonitrile, Water (LC-MS grade)
2. Sample Preparation
-
Homogenization: Weigh 15 g of sausage into a 50-mL centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound internal standard solution (50 ng/mL).
-
Defatting:
-
Add 20 mL of hexane.
-
Shake for 20 minutes at 100 rpm and centrifuge at 1459g for 10 minutes.
-
Freeze the tube at -45°C for 15 minutes and discard the upper organic layer.
-
-
Extraction:
-
Add 20 mL of 1 M HCl to the remaining aqueous layer.
-
Shake for 20 minutes at 100 rpm and centrifuge at 1459g for 10 minutes.
-
Transfer the aqueous layer to a new tube and adjust the pH to 12 with 5 M potassium hydroxide.
-
-
Liquid-Liquid Extraction:
-
Add 20 mL of tert-butyl methyl ether and shake gently for 20 minutes at 100 rpm.
-
Centrifuge at 1459g for 10 minutes.
-
Freeze the tube at -45°C for 10 minutes and transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a nitrogen stream at 38°C.
-
Reconstitute the residue in 100 µL of water:acetonitrile (1:1 v/v).
-
3. LC-MS/MS Conditions
-
Follow the LC-MS/MS conditions as described in Protocol 1, with potential modifications to the gradient to optimize separation for the specific matrix.
Visualizations
Caption: Experimental workflow for the analysis of clenbuterol in animal tissue.
Caption: Logical relationship demonstrating the role of this compound in analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of clenbuterol in meat products using liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clenbuterol detection method based on magnetic separation up-conversion fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
Application of Clorprenaline D7 in Sports Anti-Doping Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clorprenaline, a beta-2 adrenergic agonist, is a substance prohibited in sports by the World Anti-Doping Agency (WADA) due to its potential to act as a bronchodilator and enhance performance.[1][2][3] The detection and quantification of Clorprenaline in athletes' biological samples, primarily urine, is a critical task for anti-doping laboratories. To ensure the accuracy and reliability of these analyses, a stable isotope-labeled internal standard is essential. Clorprenaline D7, a deuterated analog of Clorprenaline, serves this purpose by mimicking the chemical behavior of the target analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response. This document provides a detailed protocol for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Clorprenaline in human urine for anti-doping purposes.
Principle of the Method
This method utilizes this compound as an internal standard for the quantitative analysis of Clorprenaline in urine. The procedure involves enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. The extracted sample is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Clorprenaline to that of this compound is used to calculate the concentration of Clorprenaline in the sample, ensuring high accuracy and precision.
Signaling Pathway of Clorprenaline
Clorprenaline exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[4][5] This activation initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the bronchial passages.
References
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Beta2-Agonist Doping Control and Optical Isomer Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clorprenaline Hydrochloride? [synapse.patsnap.com]
- 5. What is Clorprenaline Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Clorprenaline D7 signal variability in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal variability issues encountered during the mass spectrometry analysis of Clorprenaline D7.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound internal standard (IS) signal variability in LC-MS analysis?
Signal variability or loss for a deuterated internal standard like this compound can stem from several sources throughout the analytical workflow. The main causes can be grouped into four categories:
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Sample Preparation Issues: This is a frequent source of variability. Errors such as inconsistent aliquoting of the IS, variable extraction recovery between samples, or incomplete mixing of the IS with the sample matrix are common culprits.[1] Simple human errors, like forgetting to add the IS to a sample, can also lead to significant deviations.[1]
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Matrix Effects: Co-eluting components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][3] This is a major cause of signal variability and can significantly impact quantitative accuracy.
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Chromatographic Issues: Poor chromatography, including peak splitting, significant tailing, or shifts in retention time, can negatively affect the IS signal. A slight chromatographic separation between the analyte (Clorprenaline) and the deuterated IS (this compound) due to the deuterium isotope effect can expose them to different matrix environments, causing inaccurate results.
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Instrumental Problems: Issues with the LC-MS system can cause signal instability. These can include inconsistent injection volumes from the autosampler, a contaminated or failing LC column, a dirty ion source, or general mass spectrometer instability.
Q2: My this compound signal is consistently low or absent across an entire batch. What should I investigate first?
A complete or consistent loss of signal across all samples in a run typically points to a systemic problem rather than an issue with individual samples. The troubleshooting process should start with the most straightforward checks.
Recommended Troubleshooting Steps:
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Verify the IS Spiking Solution: Confirm the concentration and integrity of the this compound solution. Ensure it was prepared correctly and has not degraded due to improper storage (e.g., exposure to light or temperature fluctuations).
-
Review Sample Preparation Protocol: Double-check the procedure to confirm that the IS solution was added to the samples. A common human error is accidentally omitting this step.
-
Inspect the LC-MS System:
-
Check the autosampler for correct injection volume and ensure there are no blockages in the injector needle.
-
Examine the ion source for visible contamination and verify that the spray is stable.
-
Confirm that the correct MS method, including the specific MRM transition for this compound, is being used.
-
Q3: The this compound signal is highly variable from sample to sample within the same run. What could be the cause?
High inter-sample variability suggests that individual samples are being affected differently. The most probable causes are related to sample preparation and matrix effects.
Most Likely Causes:
-
Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples or errors in adding the IS to individual tubes.
-
Differential Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for the this compound in each one.
-
Autosampler Issues: Inconsistent injection volumes for individual vials can also lead to this type of variability.
To diagnose the root cause, it is crucial to first rule out systemic instrument issues and then focus on the sample preparation steps and the potential for matrix effects.
Q4: The this compound signal appears to increase at high concentrations of the analyte (Clorprenaline). Why is this happening?
This phenomenon is often caused by isotopic crosstalk, where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. Clorprenaline contains chlorine, which has a significant natural isotope (³⁷Cl). Furthermore, the natural abundance of ¹³C in the analyte can lead to an M+1 or M+2 peak that overlaps with the mass of the deuterated standard, especially if the mass difference is small.
Key Points:
-
Isotopic Contribution: At very high concentrations of Clorprenaline, the intensity of its natural isotope peaks can become significant enough to be detected in the MRM channel of this compound.
-
Impact on Quantification: This crosstalk can lead to a positive bias and non-linear calibration curves, as the IS response no longer remains constant. To mitigate this, ensure that the chosen MRM transition for this compound is sufficiently resolved from any potential isotopic contributions from the analyte.
Troubleshooting Guides and Protocols
Guide 1: Systematic Troubleshooting Workflow
When faced with this compound signal variability, a logical, step-by-step approach is the most effective way to identify the root cause. The following workflow diagram outlines a systematic process for troubleshooting.
Guide 2: Experimental Protocol for Diagnosing Matrix Effects
Matrix effects are a primary cause of signal variability and can be evaluated using a post-extraction spike analysis. This experiment compares the signal of this compound in a clean solvent to its signal in an extracted blank matrix to determine if suppression or enhancement is occurring.
Objective: To determine if components in the sample matrix are affecting the ionization and signal intensity of this compound.
Methodology: Post-Extraction Spike Analysis
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): In a clean tube, add the standard working concentration of this compound to the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Select a blank matrix sample (e.g., plasma, urine) that does not contain Clorprenaline or its D7-labeled standard. Process this sample using your established extraction protocol. In the final step, add the same working concentration of this compound to the extracted blank matrix.
-
-
Analysis:
-
Inject both sets of samples (ideally in triplicate) into the LC-MS system using the standard analytical method.
-
-
Data Interpretation:
-
Calculate the average peak area for this compound from both Set A and Set B.
-
Compare the average peak areas to determine the extent of the matrix effect.
-
The workflow for this experiment is visualized below.
Data Summary
The following tables summarize the potential causes of signal variability and how to interpret the results from the matrix effect experiment.
Table 1: Summary of Potential Causes and Troubleshooting Actions
| Issue Description | Potential Cause(s) | Recommended Action(s) |
| Consistently Low/No Signal | - Incorrectly prepared or degraded IS solution- IS addition step missed- Instrument method error (e.g., wrong MRM) | - Prepare a fresh IS solution- Review sample preparation logs- Verify the instrument method parameters |
| High Variability Between Samples | - Inconsistent sample preparation (pipetting, extraction)- Differential matrix effects between samples | - Re-evaluate extraction procedure for consistency- Perform matrix effect experiment (Guide 2)- Improve chromatographic separation |
| Signal Drift During Run | - Loss of instrument sensitivity- LC column contamination or degradation- Ion source instability or contamination | - Clean the ion source- Run a system suitability test- Replace the LC column |
| Signal Increases with Analyte | - Isotopic crosstalk from unlabeled analyte | - Check for analyte signal in the IS channel using a high-concentration standard without IS- Select a different MRM transition for the IS if needed |
Table 2: Interpretation of Post-Extraction Spike Analysis Results
| Comparison of Peak Areas | Interpretation | Potential Next Steps |
| Area (Set B) << Area (Set A) | Ion Suppression: Components from the matrix are suppressing the ionization of this compound. | - Optimize sample cleanup to remove interferences- Adjust chromatography to separate IS from the suppressive region- Dilute the sample to reduce matrix concentration |
| Area (Set B) >> Area (Set A) | Ion Enhancement: Matrix components are enhancing the ionization of this compound. | - Same as for ion suppression. The goal is to separate the IS from the interfering components. |
| Area (Set B) ≈ Area (Set A) | Minimal Matrix Effect: The matrix has little to no impact on the IS signal under the current conditions. | - Proceed with the method, but remain vigilant for matrix effects from different sample lots. |
References
Technical Support Center: Quantification of Clorprenaline-d7 in Swine Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the matrix effects encountered during the quantification of Clorprenaline-d7 in swine urine via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Clorprenaline-d7 in swine urine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Clorprenaline-d7, by co-eluting, interfering compounds present in the sample matrix (in this case, swine urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] In the context of Clorprenaline-d7 quantification, endogenous substances in swine urine can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.
Q2: Why is a deuterated internal standard like Clorprenaline-d7 used, and can it completely eliminate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like Clorprenaline-d7 is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically and physically almost identical to the analyte (Clorprenaline), it is assumed to co-elute and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal due to matrix effects can be compensated for. However, a SIL-IS may not completely eliminate inaccuracies if the matrix effect is severe or if there is a chromatographic separation between the analyte and the internal standard (isotope effect).
Q3: How can I detect the presence of matrix effects in my Clorprenaline-d7 assay?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of Clorprenaline-d7 solution is introduced into the mass spectrometer after the analytical column.[3][4] A blank, extracted swine urine sample is then injected. Any deviation (a dip for ion suppression or a peak for ion enhancement) in the constant signal indicates the retention times at which co-eluting matrix components are causing interference.
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The response of Clorprenaline-d7 spiked into a pre-extracted blank swine urine sample is compared to the response of the same concentration in a neat solvent. The difference between these responses reveals the extent of ion suppression or enhancement.
Q4: What are the most effective strategies to minimize matrix effects in swine urine samples?
A4: A combination of the following strategies is often most effective:
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Optimized Sample Preparation: The primary goal is to remove interfering endogenous components from the urine sample while efficiently extracting Clorprenaline-d7. Common and effective techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Modifying the LC gradient can help to separate the elution of Clorprenaline-d7 from the regions of significant ion suppression identified through a post-column infusion experiment.
-
Sample Dilution: If the concentration of Clorprenaline-d7 is high enough, diluting the swine urine sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity or poor sensitivity for Clorprenaline-d7 in swine urine samples compared to standards in neat solvent. | Ion Suppression: Co-eluting endogenous compounds from the urine matrix are suppressing the ionization of Clorprenaline-d7 in the MS source. | 1. Perform a Post-Column Infusion Experiment: To identify the retention time regions with significant ion suppression. 2. Optimize Chromatographic Method: Adjust the LC gradient to separate the Clorprenaline-d7 peak from the suppression zones. 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. 4. Dilute the Sample: If sensitivity allows, dilute the urine sample to reduce the concentration of interfering substances. |
| Inconsistent and non-reproducible results for quality control (QC) samples across different batches of swine urine. | Variability in Matrix Composition: The composition and concentration of interfering substances can vary significantly between different urine samples, leading to inconsistent matrix effects. | 1. Assess Matrix Effect Variability: Perform a quantitative matrix effect study using at least six different sources of blank swine urine. 2. Utilize a Robust Internal Standard: Ensure that Clorprenaline-d7 is used as the internal standard to compensate for inter-sample variability in matrix effects. 3. Standardize Sample Collection and Preparation: Ensure consistent handling and preparation of all urine samples to minimize variability. |
| High signal intensity or unexpected peaks for Clorprenaline-d7 in swine urine samples. | Ion Enhancement: Co-eluting compounds from the urine matrix are enhancing the ionization of Clorprenaline-d7. | 1. Confirm Ion Enhancement: Conduct a post-extraction spike experiment to quantify the extent of signal enhancement. 2. Improve Chromatographic Separation: As with ion suppression, optimize the LC method to separate Clorprenaline-d7 from the interfering peaks. 3. Enhance Sample Cleanup: Employ a more effective sample preparation technique like SPE to remove the compounds causing ion enhancement. |
Quantitative Data on Matrix Effects
The following tables present example data on the calculation of matrix effects, recovery, and process efficiency. These values are representative and will vary depending on the specific experimental conditions, instrumentation, and the individual urine samples.
Table 1: Calculation of Matrix Effect Factor
The Matrix Effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Sample Preparation Method | Mean Peak Area (Solvent) | Mean Peak Area (Post-Extraction Spiked Urine) | Matrix Effect (%) | Interpretation |
| Dilute-and-Shoot | 1,250,000 | 487,500 | 39% | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 975,000 | 78% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,150,000 | 92% | Minimal Ion Suppression |
Table 2: Recovery and Process Efficiency
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Recovery (RE): The efficiency of the extraction procedure. RE (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) * 100
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Process Efficiency (PE): The overall efficiency of the analytical method, taking into account both extraction recovery and matrix effects. PE (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area in Solvent) * 100
| Sample Preparation Method | Mean Peak Area (Pre-extraction Spiked) | Mean Peak Area (Post-extraction Spiked) | Mean Peak Area (Solvent) | Recovery (%) | Process Efficiency (%) |
| Dilute-and-Shoot | 480,000 | 487,500 | 1,250,000 | 98.5% | 38.4% |
| Liquid-Liquid Extraction (LLE) | 897,000 | 975,000 | 1,250,000 | 92.0% | 71.8% |
| Solid-Phase Extraction (SPE) | 1,081,000 | 1,150,000 | 1,250,000 | 94.0% | 86.5% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Solutions:
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Solution A: Prepare a standard solution of Clorprenaline-d7 in a neat solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).
-
Solution B: Process at least six different sources of blank swine urine through your sample preparation method. Spike the resulting extracts with Clorprenaline-d7 to the same final concentration as Solution A.
-
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LC-MS/MS Analysis: Analyze both Solution A and Solution B using the developed LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the formula from Table 1.
Protocol 2: Solid-Phase Extraction (SPE) for Clorprenaline in Swine Urine
This is a general protocol and may require optimization for specific cartridges and equipment. Mixed-mode SPE cartridges combining hydrophobic and strong cation exchange interactions are often recommended for β-agonists.
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Sample Pre-treatment: Centrifuge the swine urine sample to remove particulates. Add an internal standard solution (Clorprenaline-d7).
-
Column Conditioning: Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., acidic pH).
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Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a weak organic solvent to remove polar interferences.
-
Elution: Elute the Clorprenaline with an ammoniated organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Clorprenaline-d7 quantification.
References
Clorprenaline D7 stability in different storage conditions
This technical support center provides guidance on the stability and storage of Clorprenaline D7 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under refrigerated or frozen conditions. Specific recommendations from suppliers include:
One supplier suggests a shelf life of 24 months when stored at 2-8°C.[1] For long-term storage at -20°C, a stability of at least four years has been indicated.[3] If stored at room temperature, it is advisable to re-analyze the compound for chemical purity after three years.
Q2: How should I store stock solutions of this compound?
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is recommended to store solutions in sealed containers, protected from moisture. For optimal stability, purge the solvent with an inert gas before dissolving the solid this compound.
Q3: What is the expected stability of this compound under different environmental conditions?
A3: There is limited publicly available quantitative data on the long-term stability of this compound under various temperatures and humidity levels. However, based on information from suppliers, the solid material is stable for extended periods when stored correctly.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in the available literature. However, forced degradation studies on the non-deuterated analogue, Clorprenaline hydrochloride, provide strong indications of its stability profile. Clorprenaline hydrochloride has been shown to be stable under acidic, neutral hydrolytic, oxidative, thermal, and photolytic stress conditions. Significant degradation was observed only under basic (alkaline) conditions. This suggests that the primary degradation pathway for this compound is likely to be hydrolysis under basic pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of the this compound standard. | Verify the storage conditions of your solid material and stock solutions. Ensure they are stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions from the solid material and re-analyze your samples. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Based on studies of the non-deuterated form, degradation is most likely to occur if the compound has been exposed to basic conditions. Review your experimental procedures to identify any potential exposure to alkaline environments. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of assay sensitivity. | Adsorption of the analyte to container surfaces or degradation. | Prepare fresh dilutions and ensure that all containers are appropriate for the solvent used. If using a stock solution, verify its age and storage conditions. |
Data Summary
Table 1: Recommended Storage Conditions and Stability for this compound (Solid)
| Storage Condition | Duration | Source |
| Room Temperature | Re-analyze after 3 years | |
| 2-8°C (Refrigerator) | 24 months | |
| -20°C | ≥ 4 years |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Also, heat a solution of the compound at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
To improve peak shape and resolution, add a modifier to the aqueous phase, such as 0.1% formic acid or 10 mM ammonium acetate.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
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Gradient Elution: Develop a gradient elution method to ensure the separation of the parent compound from any more polar or less polar degradation products. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks formed during the forced degradation study.
Visualizations
References
Technical Support Center: Optimizing Clorprenaline D7 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Clorprenaline D7 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with this compound and why does it occur?
A1: The most common issue is peak tailing. This compound, being a deuterated form of Clorprenaline, is a basic compound due to its secondary amine group. In reversed-phase HPLC, basic compounds can interact with residual silanol groups on the silica-based stationary phase. These silanol groups can be deprotonated and carry a negative charge, leading to secondary ionic interactions with the positively charged basic analyte. This secondary retention mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. At a low pH (typically between 2.5 and 3.5), the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte through ionic interactions. This reduction in secondary interactions leads to a more symmetrical peak shape. Conversely, at intermediate or higher pH values, silanol groups are more likely to be deprotonated (SiO-), increasing the likelihood of peak tailing.
Q3: What are mobile phase additives and how can they improve the peak shape of this compound?
A3: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, a competing base such as triethylamine (TEA) is often used. TEA is a small, basic molecule that competes with the analyte for interaction with the active silanol sites on the stationary phase. By "masking" these sites, TEA reduces the secondary interactions that cause peak tailing.
Q4: Can the choice of HPLC column affect the peak shape?
A4: Yes, the column choice is crucial. Modern HPLC columns, often referred to as "Type B" or "high purity silica" columns, are manufactured to have a lower concentration of accessible and acidic silanol groups. Additionally, many modern columns are "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert group, further reducing their potential for undesirable interactions. Using a high-purity, end-capped C18 or C8 column is highly recommended for the analysis of basic compounds like this compound to achieve better peak symmetry.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues for this compound.
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical with a trailing edge. The tailing factor is greater than 1.2.
Potential Causes & Solutions:
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Chemical Interactions with Stationary Phase:
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Solution 1: Adjust Mobile Phase pH. Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid). This will protonate the silanol groups and minimize secondary interactions.
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Solution 2: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), to your mobile phase at a concentration of 0.1-0.5% (v/v).
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Solution 3: Increase Buffer Strength. Increasing the concentration of your buffer (e.g., from 10 mM to 25 or 50 mM) can sometimes help to mask residual silanol interactions.
-
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Column Issues:
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Solution 1: Use a High-Purity, End-Capped Column. If you are using an older column, switching to a modern, high-purity silica column with end-capping will significantly reduce peak tailing.
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Solution 2: Check for Column Contamination. If the tailing has worsened over time, your column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
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Solution 3: Inspect for Column Voids. A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing and flushing the column (if the manufacturer's instructions permit). Otherwise, the column may need to be replaced.
-
-
Method Parameters:
-
Solution: Optimize Sample Solvent. Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
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Issue 2: Peak Fronting
Symptoms: The peak for this compound is asymmetrical with a leading edge. The tailing factor is less than 1.0.
Potential Causes & Solutions:
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Sample Overload:
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Solution: Reduce Sample Concentration or Injection Volume. Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Try diluting your sample or reducing the injection volume.
-
-
Column Issues:
-
Solution: Check for Channeling in the Column. This can occur if the column packing is disturbed. Replacing the column is usually the only solution.
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Issue 3: Split Peaks
Symptoms: The peak for this compound appears as two or more merged peaks.
Potential Causes & Solutions:
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Sample Solvent Effect:
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Solution: Match Sample Solvent to Mobile Phase. Dissolving the sample in a solvent significantly different from the mobile phase can cause peak splitting. Try to dissolve the sample in the initial mobile phase.
-
-
Contamination or Column Issues:
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Solution 1: Clean the Column and Guard Column. A partially blocked frit or contamination on the column can cause the sample band to be split as it enters the column.
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Solution 2: Check for a Column Void. A void at the column inlet can also lead to split peaks.
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Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing of a Representative Basic Compound
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 7.0 | 2.1 |
| 5.0 | 1.6 |
| 3.0 | 1.2 |
| 2.5 | 1.0 |
Data is representative and illustrates the general trend for basic analytes.
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing
| TEA Concentration (% v/v) | Tailing Factor (Asymmetry) |
| 0 | 1.9 |
| 0.1 | 1.3 |
| 0.25 | 1.1 |
| 0.5 | 1.0 |
Data is representative and shows the typical effect of a competing base on the peak shape of a basic compound.
Experimental Protocols
Protocol 1: HPLC Method for Clorprenaline Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and this compound standard.
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HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped C18 column.
-
Mobile Phase A: 25 mM Ammonium Acetate in Water, adjust pH to 6.5 with Acetic Acid.
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Mobile Phase B: Methanol
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Mobile Phase Composition: 70% A: 30% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Solvent: Mobile Phase
Protocol 2: Alternative HPLC Method for Improved Peak Shape
This method utilizes a lower pH to minimize silanol interactions.
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Solvent: 50:50 Water:Acetonitrile with 0.1% Formic Acid
Visualizations
Common interferences in Clorprenaline analysis with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Clorprenaline using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Clorprenaline analysis?
A1: The most common interferences in the analysis of Clorprenaline, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be categorized as follows:
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Matrix Effects: These are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of Clorprenaline and its internal standard, leading to inaccurate quantification.[1][2] Common sources include phospholipids, salts, and proteins.[2]
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Isobaric and Isomeric Interferences: Metabolites of Clorprenaline can have the same nominal mass as the parent drug and may produce similar fragment ions in the mass spectrometer. For Clorprenaline, major metabolic pathways include hydroxylation, glucuronidation, and sulphate conjugation. If these metabolites are not chromatographically separated from Clorprenaline, they can lead to artificially elevated results.
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Internal Standard (IS) Related Issues: The internal standard itself can be a source of variability. This can include inconsistent IS response due to matrix effects, contamination of the IS, or the use of an analog IS that does not behave identically to Clorprenaline during sample preparation and analysis.
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Exogenous Interferences: These can be introduced from various external sources, such as anticoagulants used during blood collection, co-administered drugs, or impurities in the solvents and reagents used for sample preparation and analysis.
Q2: Why is my internal standard response inconsistent across samples?
A2: Inconsistent internal standard (IS) response is a common issue that can significantly impact the accuracy of your results. Several factors can contribute to this problem:
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Differential Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for the IS.
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Sample Preparation Variability: Inconsistent recovery of the IS during sample extraction steps (e.g., liquid-liquid extraction or solid-phase extraction) can lead to variable responses.
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Pipetting Errors: Inaccurate addition of the IS to samples will result in inconsistent concentrations and, therefore, variable responses.
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Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run can cause the IS signal to drift.
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Co-eluting Interferences: A substance that co-elutes with the IS can suppress its ionization.
Q3: Can Clorprenaline metabolites interfere with the analysis?
A3: Yes, metabolites of Clorprenaline are a significant potential source of interference. Clorprenaline undergoes Phase I (hydroxylation) and Phase II (glucuronidation and sulphate conjugation) metabolism. Some of these metabolites can be isobaric (have the same nominal mass) with the parent Clorprenaline. If they are not adequately separated by chromatography, they can contribute to the signal at the mass transition being monitored for Clorprenaline, leading to an overestimation of its concentration. Hydroxylated-clorprenaline and its conjugates have been identified as major metabolites.
Q4: How can I minimize matrix effects in my Clorprenaline assay?
A4: Minimizing matrix effects is crucial for developing a robust and accurate assay. Here are several strategies:
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Effective Sample Preparation: Employ more rigorous sample clean-up procedures. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation.
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Chromatographic Separation: Optimize your liquid chromatography method to separate Clorprenaline and its internal standard from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.
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Use of a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., deuterated Clorprenaline) is the preferred choice as it co-elutes with the analyte and is affected by matrix effects in a very similar way, thus providing better compensation.
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Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration, potentially impacting sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting Peaks for Clorprenaline and/or Internal Standard
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. If peak shape improves, the original sample was too concentrated. |
| Column Contamination/Fouling | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the ionization state of Clorprenaline. |
| Injector Problems | Check the injector for blockages or leaks. |
| Co-eluting Interference | Modify the chromatographic gradient to achieve better separation. |
Issue 2: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity solvents. |
| Dirty Mass Spectrometer Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Leak in the LC System | Check all fittings and connections for leaks. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. Implement strategies to minimize matrix effects as described in the FAQ section. |
| Isobaric Interference from Metabolites | Review the chromatograms to check for co-eluting peaks. Optimize the chromatography to separate the parent drug from its metabolites. |
| Non-linearity of the Calibration Curve | Ensure the calibration range is appropriate for the expected sample concentrations. Using a stable isotope-labeled internal standard can sometimes lead to non-linear calibration curves if there is isotopic contribution from the analyte to the internal standard signal. |
| Internal Standard Issues | Verify the purity and concentration of the internal standard. If using an analog IS, consider switching to a stable isotope-labeled IS. |
| Sample Degradation | Investigate the stability of Clorprenaline in the biological matrix under the storage and processing conditions. |
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on matrix effects, a common source of interference in LC-MS/MS analysis.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 (Ion Suppression) | Simple and fast, but provides minimal cleanup, often resulting in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | More selective than PPT, leading to reduced matrix effects. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 95 - 105 | Offers the most effective cleanup, significantly minimizing matrix effects. |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess matrix effects using a post-extraction spiking technique.
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
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Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
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-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate the results: Assess the degree of matrix effect and the efficiency of the extraction procedure.
Visualizations
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Clorprenaline D7 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information for the detection and troubleshooting of Clorprenaline D7 analysis using mass spectrometry. This compound, a deuterated analog of the β2-adrenergic receptor agonist Clorprenaline, is commonly used as an internal standard in quantitative analytical methods. Accurate and sensitive detection is critical for pharmacokinetic studies, metabolic profiling, and bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ionization mode?
A1: The molecular weight of this compound is approximately 220.75 g/mol . In positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 221.8.
Q2: I am not detecting a signal for this compound. What are the common causes?
A2: Several factors could lead to a lack of signal. First, verify the correct mass-to-charge ratio is being monitored for the precursor ion. Ensure the mass spectrometer is properly tuned and calibrated. Check for issues with the sample preparation, such as incomplete extraction or ion suppression from the matrix. Also, confirm the stability of the electrospray by visually inspecting the spray needle if possible.
Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for Clorprenaline and how can I determine them for this compound?
Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Incorrect precursor ion selected. | Verify the m/z of the precursor ion for this compound ([M+H]⁺ ≈ 221.8). |
| Poor ionization efficiency. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with ESI. | |
| Sample degradation. | Prepare fresh standards and samples. Store stock solutions and samples at appropriate conditions (e.g., refrigerated or frozen, protected from light). | |
| Inefficient sample extraction. | Review and optimize the sample preparation protocol. Common methods include protein precipitation or solid-phase extraction. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents. Flush the LC system and mass spectrometer interface. |
| Matrix effects. | Optimize chromatographic separation to resolve this compound from co-eluting matrix components. Consider different sample cleanup techniques. | |
| Poor Peak Shape | Inappropriate LC column or mobile phase. | Use a suitable reversed-phase column (e.g., C18). Optimize the mobile phase composition and gradient to achieve symmetrical peak shapes. |
| Column overloading. | Dilute the sample and re-inject. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler is recommended for high throughput. |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS system. |
Experimental Protocols
Determining Optimal MRM Transitions and Collision Energies
This protocol outlines the steps to identify the most sensitive and specific MRM transitions for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Confirmation: In positive ionization mode, perform a full scan to confirm the presence and m/z of the protonated precursor ion ([M+H]⁺) of this compound (expected around m/z 221.8).
-
Product Ion Scan: Select the confirmed precursor ion and perform a product ion scan (MS/MS) by ramping the collision energy (e.g., from 5 to 40 eV).
-
Select Product Ions: Identify the most abundant and stable product ions from the resulting spectrum. These will be your Q3 ions for the MRM transitions.
-
Optimize Collision Energy: For each selected MRM transition (precursor -> product), perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while systematically varying the collision energy. The energy that produces the highest intensity should be used for the analytical method.
Sample Preparation from Biological Matrices (e.g., Plasma)
This is a general protocol for the extraction of this compound from plasma. Optimization may be required based on the specific matrix and instrumentation.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard itself).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting logic for no or low this compound signal.
Technical Support Center: Managing Clorprenaline D7 Contamination in the Laboratory
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clorprenaline D7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory settings?
This compound is a deuterated form of Clorprenaline, a beta-2 adrenergic agonist. In analytical chemistry, particularly in mass spectrometry-based assays, this compound is used as an internal standard. Its chemical properties are nearly identical to the non-deuterated (or "light") Clorprenaline, but it has a higher mass due to the replacement of seven hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the analyte of interest in a mass spectrometer, helping to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: What are the primary sources of this compound contamination in the lab?
This compound contamination can arise from several sources, primarily due to its use as an internal standard. Common causes include:
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Cross-contamination from shared lab equipment: Pipettes, glassware, vials, and autosamplers that have been in contact with this compound solutions can carry over the compound to subsequent samples if not cleaned properly.
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Aerosolization: Spills or improper handling of stock solutions or powdered forms of this compound can lead to the generation of aerosols that can settle on lab surfaces, equipment, and even in ventilation systems.
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Improper waste disposal: Disposing of this compound waste in general lab trash can lead to the spread of the compound.
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Carryover in analytical instruments: The injection port, column, and ion source of a liquid chromatography-mass spectrometry (LC-MS) system can retain small amounts of this compound, which can then be detected in subsequent runs.
Q3: How can I prevent this compound contamination?
Preventing contamination is crucial for maintaining data integrity. Key preventive measures include:
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Dedicated lab equipment: Whenever possible, use dedicated glassware, pipettes, and other equipment for handling high-concentration solutions of this compound.
-
Good laboratory practices (GLPs): Follow strict protocols for handling and weighing the compound, including the use of a fume hood to minimize aerosol formation. Change gloves frequently and wash hands thoroughly after handling.
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Proper cleaning procedures: Implement and validate rigorous cleaning procedures for all shared equipment and lab surfaces.
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Segregated workspaces: If feasible, designate a specific area in the lab for the preparation of high-concentration standards.
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Regular instrument maintenance: Perform regular cleaning and maintenance of your analytical instruments, including the injection port and ion source, to prevent carryover.
Troubleshooting Guides
Issue 1: Unexpected this compound Peak in Blank Samples
Symptoms: You are observing a peak corresponding to this compound in your blank or control samples, where it should be absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Glassware/Plasticware | 1. Discard all disposable plasticware that may have come into contact with this compound.2. Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with high-purity solvent (e.g., methanol or acetonitrile), and finally, ultra-pure water. Consider baking glassware at a high temperature if the compound's stability allows. |
| Autosampler Carryover | 1. Run a series of solvent blanks to confirm carryover.2. Clean the autosampler needle and injection port according to the manufacturer's instructions.3. Optimize the needle wash procedure by using a stronger solvent or a multi-solvent wash. |
| Contaminated Solvents or Reagents | 1. Prepare fresh mobile phases and sample diluents using new bottles of solvents.2. Test each new batch of solvent for the presence of this compound before use. |
| Cross-Contamination from Benchtops | 1. Decontaminate the workspace where samples and standards are prepared (see Decontamination Protocol below).2. Use disposable bench protectors and change them regularly. |
Issue 2: Inconsistent or Drifting this compound Signal
Symptoms: The peak area or height of the this compound internal standard is not consistent across your analytical run, or it shows a clear upward or downward trend.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of this compound in Solution | 1. Check pH: Deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange at acidic or basic pH. Ensure the pH of your sample and standard solutions is neutral or as recommended by the manufacturer.[1] 2. Solvent Effects: Store stock solutions in aprotic solvents (e.g., acetonitrile) if possible. Protic solvents like methanol or water can facilitate H/D exchange over time.[1] 3. Temperature: Store stock and working solutions at the recommended temperature (typically -20°C or lower) to minimize degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Poor Isotopic Purity of the Standard | 1. Verify Certificate of Analysis (CoA): Check the CoA for the isotopic purity of your this compound standard. Low isotopic purity can lead to the presence of unlabeled Clorprenaline, affecting quantification.[2] 2. Perform Purity Check: If in doubt, infuse a high-concentration solution of the standard into the mass spectrometer to check its isotopic distribution. |
| Matrix Effects | 1. Sample Dilution: Dilute your samples to reduce the concentration of matrix components that may be suppressing or enhancing the ionization of this compound. 2. Optimize Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Instrument Instability | 1. Check MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. 2. Inspect Ion Source: A dirty ion source can lead to inconsistent ionization and signal drift. Clean the ion source as part of routine maintenance. |
Experimental Protocols
Protocol 1: General Decontamination Procedure for Lab Surfaces
This protocol provides a general guideline for decontaminating laboratory surfaces after a minor spill or for routine cleaning to prevent cross-contamination.
Materials:
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Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Absorbent pads or paper towels.
-
70% ethanol or isopropanol.
-
A suitable laboratory detergent.
-
Deionized water.
-
Waste disposal bags.
Procedure:
-
Don appropriate PPE.
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Absorb the spill: If there is a visible spill, cover it with absorbent pads and allow it to soak up the liquid.
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Initial Cleaning: Wipe the affected area with a cloth or paper towel soaked in a laboratory detergent solution. Work from the outside of the spill inward to avoid spreading the contamination.
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First Rinse: Wipe the area with a clean cloth or paper towel dampened with deionized water to remove the detergent.
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Disinfection/Decontamination: Liberally apply 70% ethanol or isopropanol to the area and allow it to sit for at least 5-10 minutes.
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Final Wipe: Wipe the area dry with a clean, lint-free cloth or paper towel.
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Waste Disposal: Dispose of all contaminated materials (gloves, paper towels, etc.) in a designated hazardous waste bag.
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Hand Hygiene: Remove PPE and wash hands thoroughly with soap and water.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of beta-2 agonists from a liquid matrix (e.g., a dissolved sample from a surface wipe). This method is generally more effective at removing matrix interferences than liquid-liquid extraction.[3]
Materials:
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Mixed-mode cation exchange SPE cartridges.
-
Methanol.
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Acetonitrile.
-
Ammonium hydroxide.
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Formic acid.
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Deionized water.
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Nitrogen evaporator.
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Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Pre-treatment: Adjust the pH of the sample to approximately 6-7 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile to remove interfering substances.
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Elution: Elute the Clorprenaline and this compound from the cartridge with 3 mL of a solution of 5% ammonium hydroxide in methanol.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
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Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards in the Bioanalysis of Clenbuterol: Chlorprenaline D7 vs. a Non-Deuterated Alternative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, where variability in sample preparation and instrument response can significantly impact data quality. This guide provides an objective comparison of Chlorprenaline D7 (a deuterated analog of Clenbuterol) and a non-deuterated alternative, Methapyrilene, for the bioanalysis of the β2-agonist Clenbuterol. The information presented is supported by published experimental data and detailed methodologies to aid researchers in making informed decisions for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as Chlorprenaline D7 (Clenbuterol-d9), are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample extraction, chromatography, and ionization. This close analogy allows for effective compensation for matrix effects and procedural losses, ultimately leading to higher data quality.[2][3]
An Alternative Approach: Non-Deuterated Structural Analogs
Performance Data: A Head-to-Head Comparison
The following tables summarize typical performance data for analytical methods utilizing either Chlorprenaline D7 or Methapyrilene as an internal standard for the quantification of Clenbuterol.
Table 1: Performance Characteristics of an LC-MS/MS Method for Clenbuterol using Chlorprenaline D7 (Clenbuterol-d9) as an Internal Standard
| Validation Parameter | Typical Performance | Source |
| Linearity (r²) | >0.999 | [5] |
| Accuracy (%RE) | 93.1% to 98.7% | |
| Precision (%RSD) | 1.26% to 8.99% | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | |
| Recovery | 100.18% to 112.28% | |
| Matrix Effect | <12.5% |
Table 2: Performance Characteristics of an LC-MS Method for Clenbuterol using Methapyrilene as an Internal Standard
| Validation Parameter | Typical Performance | Source |
| Linearity | Six-point calibration curve | |
| Accuracy | Not explicitly stated | |
| Precision | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Recovery | Not explicitly stated | |
| Matrix Effect | Not explicitly stated |
Note: Direct comparison of all parameters is challenging due to variations in instrumentation, matrices, and experimental designs across different studies. However, the available data suggests that methods employing Chlorprenaline D7 generally report more comprehensive validation data with high accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Clenbuterol using both Chlorprenaline D7 and Methapyrilene as internal standards.
Experimental Protocol 1: Clenbuterol Analysis in Urine using Chlorprenaline D7 (Clenbuterol-d9)
This protocol is based on a validated UHPLC-MS/MS method for the determination of Clenbuterol in human urine.
1. Sample Preparation:
-
Dilute urine samples with ultrapure water.
-
Add a working solution of Chlorprenaline D7 (final concentration of 10 ng/mL).
-
Perform online solid-phase extraction (SPE) for sample clean-up and concentration.
2. Liquid Chromatography:
-
Column: Kinetex Evo C18 (2.1 × 100 mm, 2.6 μm)
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A time-programmed gradient from 5% to 95% B.
-
Flow Rate: 500 µL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Clenbuterol: Precursor ion → Product ion 1, Product ion 2
-
Chlorprenaline D7: Precursor ion → Product ion
-
-
Optimized Parameters: Desolvation gas temperature (350 °C), desolvation gas flow (13 L/min), capillary voltage (2500 V), and fragmentor voltage (90 V).
Experimental Protocol 2: Clenbuterol Analysis in Biological Samples using Methapyrilene
This protocol is based on the methodology from the NYC Forensic Toxicology Laboratory.
1. Sample Preparation (Urine):
-
Dilute 1.0 mL of urine with 4.0 mL of deionized water.
-
Fortify all samples, calibrators, and controls with 5.0 µL of a 1.0 mg/L Methapyrilene working internal standard solution.
-
Add 2.0 mL of 100 mM phosphate buffer (pH 6.0).
-
Perform solid-phase extraction (SPE).
-
Elute, evaporate the eluate to dryness, and reconstitute in 100 µL of mobile phase.
2. Liquid Chromatography:
-
Instrumentation: Agilent 1100 HPLC system.
-
Column: Specific column details not provided in the source document.
-
Mobile Phase: Specific composition not provided in the source document.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Instrumentation: Agilent LC/MSD Trap.
-
Ionization: Electrospray Ionization (ESI).
-
Scan Type: MS/MS analysis of selected precursor ions for Clenbuterol and Methapyrilene.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved in analytical method validation with these internal standards, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for Beta-Agonist Analysis: Featuring Clorprenaline D7
In the quantitative analysis of beta-agonists, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards, such as Clorprenaline D7, are considered the gold standard because they share near-identical chemical and physical properties with the analyte of interest, ensuring they behave similarly throughout the analytical process but are distinguishable by mass spectrometry.
This guide provides an objective comparison of this compound with other commonly used deuterated internal standards for the analysis of various beta-agonists. It includes a summary of their performance data from published methods, detailed experimental protocols, and visualizations of key biological and experimental processes.
Performance Comparison of Internal Standards
The selection of an internal standard is critical and is typically based on the specific beta-agonist being quantified. An ideal internal standard is a stable isotope-labeled version of the analyte itself. The following table summarizes the performance of various analytical methods using different deuterated internal standards for the quantification of beta-agonists in diverse matrices. Performance is evaluated based on recovery, precision (expressed as Relative Standard Deviation, RSD), and the limits of quantification (LOQ).
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Clenbuterol-D9 | Clenbuterol, Salbutamol, Ractopamine | Meat Products | 80 - 100% | < 10.5% | 0.05[1][2] |
| Salbutamol-D6 | Salbutamol, Terbutaline | Fermented Ham | 76.0 - 102.0% | 1.8 - 13.3% | 0.3[3] |
| Ractopamine-D6 | Ractopamine | Pork Meat | Not specified | < 4% | Not specified[4] |
| Zilpaterol-D7 | Zilpaterol, Ractopamine | Liver/Muscle | Not specified | Not specified | Not specified |
| Isoxsuprine-D5 | Isoxsuprine, Clenbuterol, etc. | Multiple | 93.2 - 112.0% | 3.1 - 8.2% | 0.06 - 5.63 |
| Various SIL Standards | 16 Beta-agonists | Pork, Beef, Lamb | 61.35 - 115.93% | < 10% | 0.04 - 0.38 |
Note: The performance data is specific to the cited analytical method and matrix. Direct comparison should be made with caution.
Featured Internal Standard: this compound
Clorprenaline is a beta-2 adrenergic receptor agonist. Its deuterated form, this compound, serves as an effective internal standard, particularly in methods screening for a range of beta-agonists.
-
Molecular Formula: C₁₁H₉D₇ClNO
-
Molecular Weight: 220.75 g/mol
-
Isotopic Purity: >99.5 atom% D
-
Chemical Purity (HPLC): >99.0%
The high isotopic and chemical purity of this compound ensures minimal interference and accurate quantification.
Signaling and Analysis Workflows
To provide context for the analysis, the following diagrams illustrate the biological mechanism of beta-agonists and a typical workflow for their detection.
Caption: Beta-2 adrenergic receptor signaling pathway.
Caption: General workflow for beta-agonist analysis.
Detailed Experimental Protocol
This section outlines a representative methodology for the determination of beta-agonists in animal tissue, adapted from various published LC-MS/MS methods.
Materials and Reagents
-
Standards: Analytical standards for target beta-agonists and their corresponding deuterated internal standards (e.g., this compound, Clenbuterol-D9).
-
Enzymes: β-glucuronidase from Helix pomatia.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium acetate, sodium acetate.
-
SPE Cartridges: Mixed-mode cation exchange (MCX) or similar cartridges appropriate for basic compounds.
Sample Preparation
-
Homogenization: Weigh 5 grams of homogenized tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the internal standard working solution to each sample.
-
Hydrolysis: Add 5 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase solution. Vortex the mixture and incubate overnight (approx. 16 hours) at 37°C to hydrolyze conjugated beta-agonist metabolites.
-
Centrifugation: After incubation, centrifuge the sample at 4000 rpm for 10 minutes.
Solid Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 2% formic acid in water to remove interferences. Dry the cartridge under a full vacuum for 3-5 minutes.
-
Elution: Elute the target analytes and internal standards from the cartridge using 5 mL of 5% ammonia solution in methanol.
Final Preparation and Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.45 µm filter into an autosampler vial.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Parameters: Optimized precursor-to-product ion transitions, collision energies, and declustering potentials for each analyte and internal standard.
-
Conclusion
The use of stable isotope-labeled internal standards is indispensable for the accurate quantification of beta-agonists in regulated environments. While a variety of deuterated standards like Clenbuterol-D9, Salbutamol-D6, and Ractopamine-D6 have demonstrated high performance in specific applications, this compound offers a reliable option for inclusion in multi-residue screening methods. The choice of the most appropriate internal standard ultimately depends on the specific analyte(s) of interest, the complexity of the sample matrix, and the validation requirements of the laboratory. The experimental protocols and performance data presented in this guide provide a framework for researchers and drug development professionals to make informed decisions when developing and implementing robust analytical methods for beta-agonist detection.
References
Performance Showdown: Clorprenaline Quantification Using a Deuterated Internal Standard
A Comparative Guide to Linearity and Range in LC-MS/MS Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of synthetic β2-adrenergic agonists like Clorprenaline is paramount. This guide provides a comparative overview of the analytical performance, specifically focusing on the linearity and range, for the quantification of Clorprenaline using its deuterated internal standard, Clorprenaline D7. The use of a stable isotope-labeled internal standard is a gold-standard technique in mass spectrometry-based quantification, effectively compensating for matrix effects and variations in sample processing and instrument response.
This guide summarizes key performance data from published literature and analogous methods for similar β-agonists, offering a benchmark for what to expect when developing and validating a quantification method for Clorprenaline.
Linearity and Range: A Comparative Snapshot
The following table summarizes the typical linearity and range observed for the quantification of Clorprenaline and other structurally related β-agonists using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. While specific data for the Clorprenaline/Clorprenaline D7 pair is not abundantly available in a consolidated format, the data presented here from analogous compounds provides a strong indication of expected performance.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | ULOQ | Reference |
| Clenbuterol | Clenbuterol-d6 | Liver | 0.21 - 5.0 µg/kg | > 0.99 | 0.21 µg/kg | 5.0 µg/kg | [1] |
| Various β-agonists | (Not specified) | Urine | 0.06 - 0.34 µg/kg (CCα) | > 0.95 | - | - | [2] |
| Various β-agonists | (Not specified) | Animal Tissue | Not specified | > 0.95 | - | - | [3] |
| Clorprenaline | (Not specified) | Pork Muscle | Not specified | 0.9950 - 0.9991 | 0.05 - 0.25 ng/g | - | [4][5] |
CCα (Decision Limit): The concentration at and above which it can be concluded with a probability of α that a sample is non-compliant. LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) define the boundaries of the linear range.
The data indicates that LC-MS/MS methods for β-agonists, including Clorprenaline, generally achieve excellent linearity with correlation coefficients well above 0.99. The quantification limits are typically in the low ng/g or µg/kg range, demonstrating high sensitivity suitable for residue analysis and pharmacokinetic studies.
Experimental Protocols: A Closer Look
The successful quantification of Clorprenaline relies on a meticulously executed experimental protocol. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for cleaning up and concentrating β-agonists from complex biological matrices is solid-phase extraction.
Protocol:
-
Homogenization: Homogenize the tissue sample (e.g., liver, muscle) in a suitable buffer.
-
Enzymatic Hydrolysis: To release conjugated forms of the analytes, treat the sample with a β-glucuronidase/arylsulfatase enzyme solution and incubate.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and methanol to remove interferences.
-
Elution: Elute the analytes and the internal standard with a small volume of an appropriate solvent, often an acidified organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of β-agonists.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard for analyzing β-agonists.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Clorprenaline) and the internal standard (this compound).
-
MRM Transitions:
-
Clorprenaline: Specific precursor and product ions would be determined during method development.
-
This compound: The precursor ion will be 7 mass units higher than that of Clorprenaline, and the product ions will be selected for optimal signal.
-
-
Collision Energy and other MS parameters: These are optimized for each specific analyte and instrument to achieve the best sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Clorprenaline using this compound as an internal standard.
Caption: Workflow for Clorprenaline quantification.
References
Clorprenaline-D7 as an Internal Standard: A Guide to Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the β-agonist clorprenaline, the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and reliability. This guide provides an objective comparison of Clorprenaline-D7, a deuterated stable isotope-labeled internal standard, with alternative internal standards, supported by representative experimental data from studies on similar compounds.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, Clorprenaline-D7 is chemically almost identical to clorprenaline but has a different mass. This property allows it to mimic the analyte throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like Clorprenaline-D7 offers significant advantages in accuracy and precision over non-isotopically labeled alternatives, such as structural analogs. The following table summarizes typical performance data for a deuterated internal standard in the analysis of a β-agonist compared to a structural analog internal standard. This data is representative of what can be expected when using Clorprenaline-D7.
| Performance Metric | Deuterated Internal Standard (e.g., Clorprenaline-D7) | Structural Analog Internal Standard |
| Accuracy (Recovery) | 95-115%[1][2] | 70-120% |
| Precision (RSD) | < 10%[3] | < 20% |
| Matrix Effect | Minimal (< 15%)[1][2] | Variable and potentially significant |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification | Lower due to reduced variability | Higher due to increased noise |
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of clorprenaline in a biological matrix (e.g., urine or plasma) using Clorprenaline-D7 as an internal standard, based on established LC-MS/MS methodologies for β-agonists.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample, add 20 µL of Clorprenaline-D7 internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex.
-
For urine samples, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase may be necessary to cleave conjugated metabolites.
-
Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both clorprenaline and Clorprenaline-D7.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The correlation coefficient (R²) should be > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (RSD) should not exceed 15% (20% for the LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. The use of a deuterated internal standard should effectively minimize matrix effects.
-
Stability: The stability of the analyte and internal standard in the biological matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of eight β-adrenergic agonists in human urine by an isotope dilution-online clean-up system coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Clorprenaline Quantification Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods for the quantification of Clorprenaline, with a focus on the significant advantages of employing a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to correct for variability throughout the entire analytical workflow, from sample preparation to instrument analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This has led to the widespread adoption of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, as the "gold standard" in quantitative mass spectrometry.
Performance Under the Microscope: A Quantitative Comparison
A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving the analyte's physicochemical properties. This near-identical behavior ensures that the deuterated standard experiences the same matrix effects, extraction recovery, and ionization efficiency as the target analyte, leading to more accurate and precise quantification.
To illustrate the expected improvement in analytical sensitivity, the following table presents a comparison of LODs for Clorprenaline and its structural analog, clenbuterol, using different analytical methods. It is widely accepted in the scientific community that the use of a deuterated internal standard in an LC-MS/MS method would yield a significantly lower limit of detection compared to methods that do not employ one.
| Analyte | Method | Internal Standard | Limit of Detection (LOD) | Matrix |
| Clorprenaline | ic-ELISA | None | 0.104 ng/mL | Pig Urine |
| Clorprenaline | Lateral Flow Immunoassay | None | 0.15 µg/L | Swine Urine |
| Clenbuterol | LC-MS/MS | Deuterated (d9-clenbuterol) | 0.05 ng/mL | Bovine Urine |
| Clenbuterol | Improved LC-MS/MS | Not Specified | 2 pg/mL | Human Urine |
This table is a compilation of data from multiple sources to illustrate the typical performance of different analytical methods. A direct comparison for Clorprenaline using LC-MS/MS with and without a deuterated standard was not found in the available literature.
The significantly lower LOD observed for clenbuterol when using a deuterated internal standard with LC-MS/MS highlights the enhanced sensitivity and accuracy achievable with this approach. It is reasonable to expect a similar improvement in the limit of detection for Clorprenaline when a deuterated standard is utilized.
Experimental Protocols
Below are detailed experimental protocols representative of a validated LC-MS/MS method for the quantification of a beta-agonist like Clorprenaline in a biological matrix, incorporating a deuterated internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of the biological matrix sample (e.g., urine, plasma), add 50 µL of the deuterated Clorprenaline internal standard working solution (e.g., at 100 ng/mL). Vortex for 30 seconds.
-
Hydrolysis (for conjugated analytes in urine): Add 1 mL of a β-glucuronidase/arylsulfatase solution to the sample. Incubate at 37°C for 2 hours.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and the internal standard with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Clorprenaline and its deuterated internal standard.
-
Clorprenaline (Example Transitions): m/z [M+H]+ → fragment 1, m/z [M+H]+ → fragment 2
-
Deuterated Clorprenaline (Example Transitions): m/z [M+D+H]+ → deuterated fragment 1, m/z [M+D+H]+ → deuterated fragment 2
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantitative analysis of Clorprenaline using a deuterated internal standard with LC-MS/MS.
Caption: Experimental workflow for Clorprenaline analysis.
Cross-Validation of Clorprenaline D7-Based Bioanalytical Methods: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods employing Clorprenaline D7 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Clorprenaline. The objective is to ensure method transferability and consistency of results between laboratories, a critical step in drug development and regulatory submissions. The principles and protocols outlined here are based on the harmonized guidelines of the International Council for Harmonisation (ICH) M10, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The use of a SIL-IS like this compound is highly recommended for mass spectrometry-based methods as it effectively compensates for variability during sample processing and analysis, leading to more accurate and precise data.[3] This guide will detail the experimental protocols and present hypothetical comparative data from two laboratories, Lab A and Lab B, to illustrate the cross-validation process.
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation and cross-validation of a bioanalytical method. The following protocol for the analysis of Clorprenaline in plasma using this compound is provided as a representative example.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) is often effective for the separation of β-agonists.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Clorprenaline and this compound would be monitored.
Experimental Workflow
References
Performance Characteristics of Clorprenaline D7 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Clorprenaline D7, a deuterated internal standard for the sensitive and accurate quantification of the β-agonist Clorprenaline, across various biological sample types. The selection of an appropriate analytical method and internal standard is paramount for robust and reliable bioanalytical results. This document outlines key performance metrics, detailed experimental protocols, and a comparison with alternative analytical techniques to support researchers in method development and validation.
Performance of this compound by Sample Type
The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry-based assays. Its near-identical physicochemical properties to the analyte, Clorprenaline, allow it to effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of the analysis.
The following tables summarize the performance characteristics of analytical methods utilizing a deuterated internal standard for the quantification of Clorprenaline in various animal tissues and urine. Data for plasma is extrapolated from methods for similar β-agonists due to the limited availability of specific validation reports for Clorprenaline in this matrix.
Table 1: Performance Characteristics in Animal Tissue (Pork, Beef, Lamb)
| Parameter | Performance |
| Linearity (Range) | 0.1 - 50 µg/L (R² ≥ 0.9928) |
| Recovery | 61.35% - 115.93% |
| Limit of Detection (LOD) | 0.01 - 0.11 µg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.38 µg/kg |
Data from a multi-residue UHPLC-MS/MS method for sixteen β-agonists in livestock meat.[1]
Table 2: Performance Characteristics in Bovine Urine
| Parameter | Performance |
| Linearity | Correlation Coefficient > 0.990 |
| Recovery | 73.67% - 118.80% |
| Precision (CV) | Intraday: 1.619% - 15.472%Interday: 2.695% - 10.441% |
| Decision Limit (CCα) | 0.127 - 0.646 ng/mL |
| Detection Capability (CCβ) | 0.140 - 0.739 ng/mL |
Data from a validated LC-MS/MS method for the detection of ten β-agonists in bovine urine.[2]
Table 3: Expected Performance Characteristics in Plasma
| Parameter | Expected Performance |
| Linearity | High, with R² > 0.99 |
| Recovery | Consistent and reproducible, typically > 80% |
| Matrix Effect | Minimal, effectively compensated by the co-eluting deuterated internal standard |
| Stability | Stable under typical short-term, long-term, and freeze-thaw storage conditions |
Expected performance is based on typical validation parameters for LC-MS/MS methods of similar analytes in plasma utilizing deuterated internal standards.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative workflows for the extraction and analysis of Clorprenaline from tissue, urine, and plasma samples using this compound as an internal standard.
Experimental Workflow for Clorprenaline Analysis
Caption: General experimental workflow for Clorprenaline analysis.
Tissue Sample Preparation (Pork, Beef, Lamb)
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Enzymatic Hydrolysis: Add 10 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 2 hours.
-
Extraction: Add 10 mL of acetonitrile, vortex vigorously for 1 minute, and centrifuge at 8000 rpm for 10 minutes.
-
Purification: Transfer the supernatant to a new tube and purify using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elution and Reconstitution: Elute the analytes, evaporate the eluent to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Urine Sample Preparation (Bovine)
-
Internal Standard Spiking: To 5 mL of urine in a centrifuge tube, add the this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 2 mL of sodium acetate buffer (pH 5.2) and 30 µL of β-glucuronidase. Vortex and incubate at 60°C for 3 hours.
-
pH Adjustment: Allow the sample to cool to room temperature and add 0.5 mL of 1M NaOH.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute the residue in the mobile phase.
Plasma Sample Preparation (General Protocol)
-
Protein Precipitation: To 1 mL of plasma, add 3 mL of ice-cold acetonitrile containing this compound. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Comparison with Alternative Analytical Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for quantitative analysis of Clorprenaline, other techniques can be employed, particularly for screening purposes.
Table 4: Comparison of Analytical Methods for Clorprenaline Detection
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity, high specificity, accurate quantification, effectively mitigates matrix effects. | Higher instrument cost, requires skilled personnel. |
| Immunoassay (ELISA) | Based on the specific binding of an antibody to Clorprenaline. | High throughput, cost-effective for screening large numbers of samples, rapid. | Potential for cross-reactivity with structurally similar compounds, semi-quantitative, less sensitive and specific than LC-MS/MS.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High separation efficiency for volatile compounds. | Requires derivatization of Clorprenaline to increase its volatility, which can be time-consuming and introduce variability.[4] |
Signaling Pathway of β-Agonists
Clorprenaline, as a β-agonist, exerts its effects by binding to and activating β-adrenergic receptors. This interaction initiates a downstream signaling cascade.
Caption: β-agonist signaling pathway.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of Clorprenaline in various biological matrices. The data presented in this guide demonstrates the robust performance of this approach in tissue and urine samples. While specific validation data for plasma is limited, the established principles of using deuterated internal standards suggest that excellent performance can be expected. The detailed experimental protocols and comparison with alternative methods offer valuable insights for researchers to select and implement the most appropriate analytical strategy for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clorprenaline Quantification: LC-MS versus GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic beta-agonists like Clorprenaline is paramount for both regulatory compliance and toxicological assessment. The two most powerful and prevalent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
Methodological Principles at a Glance
At their core, both LC-MS and GC-MS couple a separation technique with a highly sensitive and selective detection method. However, the fundamental differences in the separation phase—liquid versus gas—dictate the sample preparation requirements, the range of analytes that can be tested, and the overall performance characteristics of each method. LC-MS is generally favored for its versatility with a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Conversely, GC-MS excels in the analysis of volatile and thermally stable compounds.[1]
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The LC-MS/MS method is often preferred for its high selectivity and sensitivity in analyzing drugs in complex biological matrices.[2]
1. Sample Preparation:
-
Extraction: A common procedure involves solid-phase extraction (SPE) to isolate Clorprenaline from the sample matrix (e.g., urine, plasma, tissue).[3][4] This process helps to remove interfering substances and concentrate the analyte.
-
Reconstitution: The extracted sample is then evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of Clorprenaline necessitates a derivatization step to increase its volatility and thermal stability.
1. Sample Preparation:
-
Extraction: Similar to the LC-MS protocol, an extraction step such as liquid-liquid extraction (LLE) or SPE is employed to isolate Clorprenaline.
-
Derivatization: The extracted and dried analyte is subjected to a chemical derivatization process. A common approach for compounds with active hydrogens, like Clorprenaline, is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces the active hydrogens with trimethylsilyl groups, making the molecule more volatile.
-
Reconstitution: The derivatized sample is then dissolved in a volatile organic solvent suitable for GC injection, such as hexane or ethyl acetate.
2. GC-MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph. The separation is typically performed on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern provides a characteristic fingerprint for identification, and quantification is performed by monitoring specific ions.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of Clorprenaline by LC-MS and GC-MS. These values are representative and can vary depending on the specific instrumentation, matrix, and validation protocol.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Recovery | 85 - 110% | 80 - 105% |
| Precision (%RSD) | < 15% | < 20% |
| Sample Preparation Time | Moderate | Long (due to derivatization) |
| Throughput | High | Moderate |
Note: Data presented is a synthesis of typical performance characteristics for the analysis of similar compounds as detailed in the cited literature.
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both LC-MS and GC-MS.
Caption: General experimental workflows for Clorprenaline analysis by LC-MS and GC-MS.
Logical Framework for Method Comparison
The selection of an analytical method is a multi-faceted decision. The following diagram illustrates the key parameters that should be considered in a comparative analysis.
References
The Gold Standard in Bioanalysis: Justification for Using Clorprenaline-D7 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the pursuit of accurate, precise, and reliable data is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based assays, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison, supported by experimental principles and data from analogous compounds, to justify the use of a stable isotope-labeled (SIL) internal standard like Clorprenaline-D7 over other alternatives such as structural analogs or external standards.
The fundamental principle of using an internal standard is to introduce a known quantity of a reference compound to all samples, calibrators, and quality controls. This reference compound, or internal standard, co-analyzes with the target analyte and is used to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[3][4][5]
Mitigating Analytical Variability: The Power of Co-elution
One of the most significant challenges in bioanalysis is the "matrix effect," where endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. Because a SIL internal standard like Clorprenaline-D7 is structurally identical to Clorprenaline, it co-elutes during chromatography and experiences the same degree of matrix effects. This co-elution ensures that any signal fluctuation in the analyte is mirrored by the internal standard, allowing for accurate normalization of the data. In contrast, a structural analog, having a different chemical structure, may elute at a different retention time and be affected differently by the matrix, leading to inaccurate quantification.
Quantitative Performance: A Comparative Overview
While specific comparative data for Clorprenaline-D7 is not always publicly available, extensive research on other beta-agonists and a wide range of pharmaceutical compounds consistently demonstrates the superior performance of deuterated internal standards. The following table summarizes typical performance improvements observed when using a stable isotope-labeled internal standard compared to a structural analog.
| Performance Parameter | Stable Isotope-Labeled IS (e.g., Clorprenaline-D7) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The SIL IS more effectively compensates for matrix effects and extraction variability, leading to results closer to the true value. |
| Precision (%RSD) | Typically < 10% | Can be > 15% | The co-eluting nature of the SIL IS minimizes variability between samples, resulting in lower relative standard deviation. |
| Matrix Effect (%CV) | Typically < 15% | Can be > 30% | The SIL IS experiences the same ionization suppression or enhancement as the analyte, leading to a more consistent response across different biological samples. |
| Recovery Variability | Minimal | Can be Significant | The near-identical chemical properties ensure that the SIL IS and the analyte have very similar extraction efficiencies. |
Experimental Protocol: Quantification of Clorprenaline in Urine using LC-MS/MS with Clorprenaline-D7
This protocol is based on established methodologies for the analysis of beta-agonists in biological matrices.
1. Sample Preparation
-
Aliquoting: Transfer 1.0 mL of urine sample, calibration standard, or quality control sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of Clorprenaline-D7 working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Hydrolysis (if required for total concentration): Add β-glucuronidase/arylsulfatase and incubate to deconjugate metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Add a suitable buffer to adjust the pH.
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Clorprenaline: e.g., m/z 214 -> 148 (quantifier), m/z 214 -> 121 (qualifier)
-
Clorprenaline-D7: e.g., m/z 221 -> 155 (quantifier)
-
(Note: Specific MRM transitions should be optimized in the laboratory.)
3. Data Analysis
The concentration of Clorprenaline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: The logical flow demonstrating the superiority of a SIL-IS.
References
Inter-laboratory comparison of Clorprenaline residue analysis methods
This guide provides a comparative overview of various analytical methods for the detection and quantification of Clorprenaline residues in animal-derived food products. The information is intended for researchers, scientists, and professionals involved in drug development and food safety, offering a side-by-side look at the performance of different methodologies based on published experimental data.
Comparative Analysis of Method Performance
The performance of an analytical method is paramount for ensuring the accuracy and reliability of residue monitoring. The following table summarizes key validation parameters for different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods applied to the analysis of Clorprenaline in various animal tissues. These parameters include the Limit of Quantification (LOQ), recovery rates, and precision, providing a quantitative basis for method comparison.
| Method Reference | Matrix | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD%) |
| Method 1 | Animal Muscles (Pork, Beef, Mutton, Chicken) | 0.15 - 0.69 (detection capability) | Good | Good |
| Method 2 | Liver, Pork, Milk, Eggs | 0.1 | 75 - 120 | Not Specified |
| Method 3 | Animal Muscle and Viscera | 1 | 70 - 120 | < 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Multi-residue Analysis in Animal Muscles by LC-MS/MS
This method was developed for the simultaneous analysis of nine β-agonists, including Clorprenaline, in various animal muscle tissues[1].
-
Sample Preparation:
-
Muscle tissue is extracted using an acetonitrile-10% sodium carbonate solution.
-
The extract is then cleaned up using a Solid-Phase Extraction (SPE) cartridge packed with a novel polymer.
-
-
Chromatographic Separation:
-
Column: Luna C18
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Method 2: Multi-residue Analysis in Animal-Derived Foods by LC-MS/MS
This sensitive and reproducible LC-MS/MS method is designed for the detection of ten β-agonist drugs in a variety of animal-derived foods[2].
-
Sample Preparation:
-
A 2 g tissue sample is homogenized and incubated with β-glucosidase/arylsulfatase to digest the drug residues.
-
The hydrolyzed sample undergoes a series of centrifugation and supernatant transfer steps, followed by the addition of perchloric acid.
-
The final supernatant is loaded onto a conditioned Solid-Phase Extraction (SPE) column for cleanup.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
Specific column and mobile phase details were not provided in the abstract. The method utilizes LC-MS/MS for detection.
-
Method 3: QuEChERS-based Multi-residue Analysis in Muscle and Viscera by LC-MS/MS
This method incorporates the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach for a rapid and efficient analysis of seven β-agonists[3][4].
-
Sample Preparation (QuEChERS):
-
Homogenized tissue samples (muscle and viscera) are subjected to a QuEChERS-based extraction and cleanup procedure.
-
-
Chromatographic Separation:
-
Column: Agilent Zorbox SB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient program is used with a flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Technique: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and logical comparisons involved in Clorprenaline residue analysis, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Clorprenaline D7: A Procedural Guide for Laboratory Professionals
The proper disposal of Clorprenaline D7, a deuterated analog of the β-adrenergic agonist Clorprenaline, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals.
Chemical and Safety Data Overview
While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another suggests it may be harmful if swallowed and can cause serious eye irritation[1][2]. Given the potential hazards, it is imperative to handle and dispose of this compound with care, adhering to standard laboratory safety protocols for chemical waste.
| Property | Data | Reference |
| Chemical Name | (±)-1-(2-Chlorophenyl)-2-((isopropyl-d7)amino)ethanol | [1] |
| Chemical Formula | C₁₁H₉D₇ClNO | [1] |
| Hazards | Harmful if swallowed, Causes serious eye irritation[1]. | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, lab coat, and chemical-resistant gloves | |
| Storage | Store at room temperature in a well-ventilated area. |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound and any contaminated materials are handled and disposed of in accordance with all applicable regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Labeling:
-
All waste contaminated with this compound, including empty vials, pipette tips, contaminated PPE, and cleaning materials, must be segregated as chemical waste.
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(±)-Clorprenaline-d7"
-
The quantity of the substance
-
The date of accumulation
-
Relevant hazard symbols (e.g., harmful)
-
3. Disposal through a Licensed Hazardous Waste Contractor:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and contracts with qualified vendors.
-
Do not dispose of this compound down the drain or in regular trash.
4. Documentation and Record-Keeping:
-
Maintain meticulous records of the disposal, including the date, quantity, and the name of the disposal company. This documentation is essential for regulatory compliance.
5. Spill Cleanup:
-
In the event of a spill, avoid creating dust.
-
Wear appropriate PPE and gently cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Clorprenaline D7
Essential Safety and Handling Guide for Clorprenaline D7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and GHS Classification
There is conflicting information in commercially available Safety Data Sheets (SDS) for this compound. It is recommended to handle this compound with caution, adhering to the more stringent safety precautions outlined below.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | CDN Isotopes SDS[1], PubChem |
| Causes serious eye irritation | Eye Irritation 2A | CDN Isotopes SDS[1], PubChem |
| May be harmful if absorbed through skin | - | CDN Isotopes SDS[1] |
| May cause skin irritation | - | CDN Isotopes SDS[1] |
| May be harmful if inhaled | - | CDN Isotopes SDS[1] |
| May cause respiratory tract irritation | - | CDN Isotopes SDS |
| Not classified as hazardous | - | Cayman Chemical SDS |
Toxicological and Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₉D₇ClNO | |
| Molecular Weight | 220.75 g/mol | |
| CAS Number | 2748354-86-9 | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform | |
| LD50 (Oral, Rat) of unlabeled Clorprenaline | 445 mg/kg | |
| LD50 (Oral, Mouse) of unlabeled Clorprenaline | 550 mg/kg | |
| Storage Temperature | Room temperature or -20°C for long-term stability |
Note: No established Occupational Exposure Limits (OELs) were found for this compound. In the absence of specific limits, it is crucial to minimize exposure and adhere to the principle of ALARA (As Low As Reasonably Achievable).
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Use in a certified chemical fume hood |
| Preparing solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Use in a certified chemical fume hood |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cleaning spills | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Impervious gown or apron over lab coat | Air-purifying respirator with appropriate cartridges if spill is large or outside of a fume hood |
Operational Plans: Experimental Protocols
General Handling and Weighing
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : Perform all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a microbalance with a draft shield for accuracy and to contain the solid.
-
Transfer : Carefully transfer the weighed solid to a labeled container. Use a funnel for transferring into vessels with narrow openings.
-
Cleaning : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste properly. Wipe down the work surface of the fume hood.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Solution Preparation
-
Solvent Selection : this compound is soluble in chloroform.
-
Procedure :
-
Within a chemical fume hood, add the weighed this compound solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid, swirling gently.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage : Store the solution in a tightly sealed, clearly labeled container at the recommended temperature. Protect from light if the compound is light-sensitive.
Emergency Procedures
Spill Response
-
Evacuate : If the spill is large or outside a fume hood, evacuate the immediate area.
-
Alert : Inform your supervisor and laboratory safety officer.
-
Contain : For small spills within a fume hood, contain the spill with absorbent pads.
-
Clean-up :
-
Wear appropriate PPE, including chemical safety goggles and heavy-duty gloves.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Ventilate : Ensure the area is well-ventilated.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation : Collect all this compound waste in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for pick-up and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Decision workflow for responding to a this compound spill.
Caption: Procedural workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
